molecular formula C5H6ClN3 B183561 6-Chloro-N-methylpyrimidin-4-amine CAS No. 65766-32-7

6-Chloro-N-methylpyrimidin-4-amine

Cat. No.: B183561
CAS No.: 65766-32-7
M. Wt: 143.57 g/mol
InChI Key: WZVLJUBTIWFTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJUBTIWFTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309324
Record name 6-Chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65766-32-7
Record name 65766-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6-(METHYLAMINO)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Chemical Properties

A summary of the fundamental chemical and physical properties of 6-Chloro-N-methylpyrimidin-4-amine is provided in Table 1. It is important to note that several key experimental values, such as boiling point, solubility, pKa, and logP, are not well-documented in publicly accessible literature and are often presented as predicted values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Chloro-6-(methylamino)pyrimidine, (6-chloropyrimidin-4-yl)methylamine[2]
CAS Number 65766-32-7[2]
Molecular Formula C₅H₆ClN₃[2]
Molecular Weight 143.57 g/mol [2]
Appearance Solid, White to off-white[2][3]
Melting Point 138-142 °C[3]
Boiling Point 279.7 ± 20.0 °C (Predicted)[3]
Density 1.338 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.50 ± 0.10 (Predicted)[3]
LogP Not Experimentally Determined
Solubility Not Quantitatively Determined

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, are not consistently available in peer-reviewed literature or major chemical databases. While data for structurally related compounds exists, direct spectral analysis of the title compound is necessary for unambiguous identification and characterization. For instance, the ¹H and ¹³C NMR spectra of the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine have been reported as: ¹H NMR (CDCl₃, 400 MHz), δ: 8.51 (s, 1H), 7.393-7.37(m, 3H), 7.17-7.15(m, 2H), 3.57 (s, 3H); ¹³C NMR (CDCl₃, 100 Hz), δ: 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7.[4] The mass spectrum for this related compound showed an ES-MS of 265.0 [(M + H⁺)].[4] However, these values are not directly transferable to this compound.

Experimental Protocols

Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (for reference): [4]

To a solution of 4,6-dichloro-5-nitropyrimidine (2.08 g, 10.8 mmol) and triethylamine (13.0 mL, 0.55 mmol) in anhydrous THF (25 mL), a solution of N-methylbenzylamine (0.85 mL, 10.8 mmol) in anhydrous THF (15 mL) was added slowly. The reaction mixture was stirred at room temperature overnight. The solvent was removed in vacuo, and the residue was diluted with water and extracted with ethyl acetate. The organic phase was washed with 1N HCl and brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the crude product. Purification by recrystallization from methanol afforded the pure product.

To adapt this for the synthesis of this compound, one might consider starting with 4,6-dichloropyrimidine and reacting it with methylamine. The reaction conditions, including solvent, temperature, and purification method, would need to be optimized.

Below is a logical workflow for the synthesis and purification of a pyrimidine derivative, based on the available information for related compounds.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 4,6-dichloropyrimidine in an appropriate solvent (e.g., THF, Ethanol) B Add methylamine solution (dropwise at controlled temperature) A->B C Stir reaction mixture (e.g., room temperature or elevated, monitor by TLC) B->C D Remove solvent (in vacuo) C->D E Partition between water and an organic solvent (e.g., Ethyl Acetate) D->E F Wash organic layer (e.g., with brine) E->F G Dry organic layer (e.g., over Na2SO4 or MgSO4) F->G H Filter and concentrate (in vacuo) G->H I Purify crude product H->I J Recrystallization or Column Chromatography I->J K Characterize pure product (NMR, MS, etc.) J->K

Figure 1. A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[5] However, there is no specific information available in the public domain that directly links this compound to a particular biological signaling pathway or target. Its role as a synthetic intermediate suggests that it is primarily used in the construction of more complex molecules that are then evaluated for their biological effects.[6][7]

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel pyrimidine derivative.

G cluster_invitro Initial Screening cluster_mechanistic Mechanism of Action cluster_invivo Preclinical Evaluation A Synthesized this compound Derivative B In vitro Screening A->B C Target Identification/ Pathway Analysis B->C B1 Cell-based assays (e.g., cytotoxicity, proliferation) B->B1 B2 Enzyme inhibition assays (e.g., kinase panels) B->B2 D In vivo Studies C->D C1 Omics studies (e.g., proteomics, transcriptomics) C->C1 C2 Pathway deconvolution C->C2 E Lead Optimization D->E D1 Animal models of disease D->D1 D2 Pharmacokinetics and Toxicology studies D->D2

Figure 2. A conceptual workflow for the biological evaluation of a novel pyrimidine derivative.

Conclusion

This compound is a valuable reagent in synthetic and medicinal chemistry. While its basic chemical identifiers are known, a significant amount of experimental data regarding its physicochemical properties, a detailed and optimized synthesis protocol, and its potential biological activities remains to be determined. The information and workflows provided in this guide are intended to serve as a foundation for researchers to design and execute further studies to fully characterize this compound and explore its potential in drug discovery and development.

References

A Technical Guide to 6-Chloro-N-methylpyrimidin-4-amine (CAS: 65766-32-7): A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrimidin-4-amine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting various enzymes and receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase and phosphodiesterase inhibitors. Detailed experimental protocols and visual diagrams of synthetic workflows and relevant signaling pathways are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C5H6ClN3.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 65766-32-7[1]
Molecular Formula C5H6ClN3[1]
Molecular Weight 143.57 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
InChI InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9)[1]
InChIKey WZVLJUBTIWFTIE-UHFFFAOYSA-N[1]
SMILES CNC1=CC(=NC=N1)Cl[2]

Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with methylamine. The reaction's regioselectivity is a key consideration, as the two chlorine atoms on the pyrimidine ring have different reactivities. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in unsubstituted dichloropyrimidines.[3] However, the presence of substituents can alter this preference.[4][5]

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common methodologies for the selective mono-amination of dichloropyrimidines.[6][7]

Materials:

  • 4,6-Dichloropyrimidine

  • Methylamine (solution in a suitable solvent, e.g., THF, ethanol, or water)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

  • Anhydrous solvent (e.g., DMF, THF, or ethanol)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in an anhydrous solvent, add the base (1.0-2.0 equivalents).

  • Slowly add a solution of methylamine (1.0-1.2 equivalents) to the reaction mixture at room temperature or below, while stirring.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the solvent and the reactivity of the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis_Workflow DCP 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) DCP->Reaction MA Methylamine MA->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is not typically known for its own biological activity. Instead, it is a highly valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The chloro-substituent at the 6-position provides a reactive handle for further functionalization, most commonly through cross-coupling reactions or additional nucleophilic substitutions.

Intermediate for Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[8] Derivatives of this compound are key components of several potent and selective kinase inhibitors.

A prominent example is its use in the synthesis of Infigratinib , a selective and potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[9][10] Dysregulation of FGFR signaling is implicated in the development of various cancers.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR Binds Infigratinib Infigratinib (derived from 6-Chloro-N-methyl -pyrimidin-4-amine) Infigratinib->FGFR Inhibits

Inhibition of the FGFR signaling pathway by Infigratinib.
Precursor for Phosphodiesterase 10A (PDE10A) Inhibitors

Derivatives of this compound also serve as scaffolds for the development of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in signal transduction. Inhibition of PDE10A leads to an increase in the levels of these cyclic nucleotides, which can have therapeutic effects in certain neurological and psychiatric disorders.

Conclusion

This compound is a pivotal synthetic intermediate in the field of medicinal chemistry. Its versatile pyrimidine core and reactive chloro-substituent make it an ideal starting material for the construction of complex, biologically active molecules. The successful development of drugs like Infigratinib highlights the importance of this compound in creating targeted therapies for diseases such as cancer. This guide provides the necessary technical information for researchers to effectively utilize this compound in their drug discovery and development programs. Further research into novel derivatizations of this scaffold holds promise for the discovery of new therapeutic agents.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Chloro-N-methylpyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. This document details the analytical methodologies and data interpretation crucial for the unambiguous identification and characterization of this pyrimidine derivative.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol .[1] It is also known by its synonyms, including 4-Chloro-6-(methylamino)pyrimidine and 6-Chloro-N-methyl-4-pyrimidinamine.[1] The compound typically appears as a solid with a melting point in the range of 138-142°C.

PropertyValueReference
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 65766-32-7[1]
IUPAC Name This compound[1]
Melting Point 138-142 °C

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is definitively established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring. The methyl protons (N-CH₃) would appear as a singlet, while the two aromatic protons would likely appear as distinct signals due to their different chemical environments.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic carbons, methyl carbon).

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.0s3HN-CH₃
~6.5s1HC5-H
~8.2s1HC2-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~28N-CH₃
~100C5
~158C2
~161C4
~163C6
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and connectivity. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 143, corresponding to the nominal mass. The presence of a chlorine atom would be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak.

Table 3: Key Mass Spectrometry Fragmentation Data

m/zIon
143[M]⁺ (C₅H₆³⁵ClN₃)⁺
145[M+2]⁺ (C₅H₆³⁷ClN₃)⁺
30[CH₄N]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration
3200-3400N-H stretch (secondary amine)
2900-3000C-H stretch (methyl)
1600-1650C=N stretch (pyrimidine ring)
1550-1600N-H bend (secondary amine)
700-800C-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Synthesis of this compound

A common synthetic route involves the nucleophilic substitution of a chlorine atom on 4,6-dichloropyrimidine with methylamine.

Protocol:

  • To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol), an excess of methylamine (as a solution in a solvent like THF or ethanol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis_Workflow 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction_Vessel Reaction (Solvent, Heat) 4,6-Dichloropyrimidine->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 6-Chloro-N- methylpyrimidin-4-amine Purification->Product

Synthetic workflow for this compound.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For fragmentation analysis (MS/MS), select the molecular ion for collision-induced dissociation (CID).

Infrared Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet (by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk) or as a mull (by grinding the solid with Nujol oil). Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Biological Context and Potential Signaling Pathways

Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various kinases.[2] The structural motif of this compound makes it a valuable scaffold for the development of kinase inhibitors. For instance, chloropyrimidines can act as covalent inhibitors by forming a bond with a cysteine residue in the kinase active site.[3]

While the specific biological target of this compound is not extensively documented, a plausible mechanism of action for its derivatives involves the inhibition of protein kinases that play crucial roles in cell signaling pathways, such as those involved in cell proliferation and survival.

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase_A Downstream Kinase A Receptor->Kinase_A Activates Kinase_B Downstream Kinase B Kinase_A->Kinase_B Activates TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Aminopyrimidine This compound Derivative Aminopyrimidine->Kinase_A Inhibits

Hypothesized mechanism of action for aminopyrimidine derivatives.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. A combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous characterization of its molecular structure. The provided protocols offer a standardized approach for researchers to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts. The potential for derivatives of this compound to act as kinase inhibitors highlights its importance in the field of drug discovery.

References

Spectral Data Analysis of 6-Chloro-N-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 6-Chloro-N-methylpyrimidin-4-amine (C₅H₆ClN₃, CAS: 65766-32-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related analogs. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar pyrimidine derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.3s1HH-2 (Pyrimidine ring)
~6.5s1HH-5 (Pyrimidine ring)
~3.1d3HN-CH₃ (Methyl group)
~5.5br s1HN-H (Amine proton)

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on solvent and concentration. The coupling between the N-H proton and the methyl protons might not always be observed due to proton exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Chemical Shift (δ) ppmCarbon Atom Assignment
~162C-4 (Pyrimidine ring)
~160C-2 (Pyrimidine ring)
~158C-6 (Pyrimidine ring)
~108C-5 (Pyrimidine ring)
~28N-CH₃ (Methyl carbon)
IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3310MediumN-H stretch (secondary amine)
~3100 - 3000Medium-WeakC-H stretch (aromatic)
~2950 - 2850Medium-WeakC-H stretch (aliphatic -CH₃)
~1640 - 1600StrongC=N and C=C stretching (pyrimidine ring)
~1580 - 1550StrongN-H bend
~1450 - 1400MediumC-H bend (aliphatic)
~1350 - 1250StrongC-N stretch (aromatic amine)
~800 - 750StrongC-Cl stretch
MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment IonNotes
143/145[M]⁺Molecular ion peak and its isotope peak (due to ³⁵Cl and ³⁷Cl)
128/130[M - CH₃]⁺Loss of a methyl group
114[M - NCH₃]⁺Loss of the methylamino group
108[M - Cl]⁺Loss of a chlorine atom
79[C₄H₃N₂]⁺Pyrimidine ring fragment after loss of Cl and NCH₃

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition (¹H NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Data Acquisition (¹³C NMR):

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample Filter->Load LockShim Lock and Shim Load->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Process Fourier Transform, Phase & Baseline Correction Acquire13C->Process Analyze Analyze Spectra Process->Analyze

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methylene chloride or acetone).

  • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow Dissolve Dissolve Sample in Volatile Solvent Deposit Deposit Solution on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent to Form Thin Film Deposit->Evaporate AcquireSample Acquire Sample Spectrum Evaporate->AcquireSample AcquireBG Acquire Background Spectrum Generate Generate Final IR Spectrum AcquireBG->Generate AcquireSample->Generate

FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A suitable temperature program for the GC oven should be used to ensure good separation and peak shape.

  • The separated components elute from the GC column and enter the ion source of the mass spectrometer.

  • In the ion source, the molecules are ionized by electron impact (typically at 70 eV).

  • The resulting ions (the molecular ion and various fragment ions) are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis PrepareSoln Prepare Dilute Solution Inject Inject into GC PrepareSoln->Inject Separate Separate on Column Inject->Separate Ionize Ionize (EI) Separate->Ionize Analyze Analyze Fragments (MS) Ionize->Analyze

GC-MS Analysis Logical Flow

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7). The information herein is intended to support research, drug discovery, and development activities by providing essential data on the compound's chemical and physical characteristics. All quantitative data is presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the determination of key properties are also provided.

Core Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃[1]. Its chemical structure consists of a pyrimidine ring substituted with a chloro group at position 6 and a methylamino group at position 4.

Structure:

A summary of its key physicochemical properties is provided in the table below. It is important to note that while some experimental data is available, many of the listed values are predicted through computational models and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1][2]
CAS Number 65766-32-7[1]
Appearance Solid[1]
Melting Point 138-142 °C (predicted)
Boiling Point 279.7 ± 20.0 °C (Predicted)
Density 1.338 ± 0.06 g/cm³ (Predicted)
pKa 2.50 ± 0.10 (Predicted)
LogP 1.5 (Computed)[2]
Solubility No experimental data found.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standard methods that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high accuracy using a melting point apparatus.[3][4]

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals using a mortar and pestle.[5]

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Place the packed capillary tube into the heating block of a melting point apparatus.[6]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range represents the melting point.

Micro Boiling Point Determination

For small sample quantities, a micro boiling point determination method can be employed.[7]

Procedure:

  • Place a few drops of the liquid sample into a small test tube (e.g., 75 x 8 mm).

  • Invert a sealed-end capillary tube and place it, open end down, into the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11][12][13]

Procedure:

  • Add an excess amount of the solid compound to a flask containing the solvent of interest (e.g., water, buffer at a specific pH).

  • Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used to separate the solid and liquid phases.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[14][15][16][17]

Procedure:

  • Calibrate a pH meter using standard buffer solutions.

  • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the sample solution.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

LogP Determination by HPLC

The partition coefficient (LogP), a measure of lipophilicity, can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19][20][21][22]

Procedure:

  • Prepare a series of standard compounds with known LogP values.

  • Perform isocratic RP-HPLC analysis of the standard compounds using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water mixture).

  • Measure the retention time for each standard compound and calculate the capacity factor (k').

  • Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.

  • Inject the test compound (this compound) onto the same HPLC system under identical conditions and determine its retention time and log k'.

  • Use the calibration curve to determine the LogP of the test compound.

Visualization of Experimental Workflow

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the determination of its core physicochemical properties.

Experimental workflow for physicochemical property determination.

Biological Context and Further Research

While this guide focuses on the physicochemical properties, it is worth noting that pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including roles as enzyme inhibitors and antimicrobial agents.[23][24] The physicochemical properties detailed in this guide are critical for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior. Further research into the biological activity of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

References

In-Depth Technical Guide: Material Safety of 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data for 6-Chloro-N-methylpyrimidin-4-amine (CAS No. 65766-32-7). It is intended to serve as a critical resource for professionals in research and development who handle this substance. This guide consolidates safety information, hazard classifications, handling procedures, and the methodologies behind toxicological assessments.

Section 1: Substance Identification and Properties

This compound is a substituted pyrimidine derivative. Its chemical structure and properties are fundamental to understanding its reactivity and toxicological profile.

IdentifierValueReference
Chemical Name This compound[1]
Synonyms 4-Chloro-6-(methylamino)pyrimidine, 6-Chloro-N-methyl-4-pyrimidinamine[1][2]
CAS Number 65766-32-7[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [3]
Physical and Chemical PropertiesValueReference
Appearance White to off-white solid[4]
Melting Point 138-142 °C[4]
Boiling Point 279.7 ± 20.0 °C (Predicted)[4]
Density 1.338 ± 0.06 g/cm³ (Predicted)[4]
Purity ≥98%[1][3]
Storage Temperature 2-8°C, sealed, away from moisture and light[3][4]

Section 2: Hazard Identification and Classification

The primary source for hazard identification is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This compound is classified as a hazardous substance.[2][5][6]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Label Elements: [2][5][6]

  • Pictograms:

    • alt text

  • Signal Word: Warning

  • Precautionary Statements: P261, P264, P270, P271, P272, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P333+P317, P362+P364, P403+P233, P405, P501.[2]

Section 3: Toxicological Data

Quantitative toxicological data for this specific compound is limited. The GHS classification for Acute Oral Toxicity (Category 4) indicates a Lethal Dose 50 (LD₅₀) between 300 and 2000 mg/kg body weight. No definitive LD₅₀ value for this compound has been published.

For reference, a study on the structurally similar compound 6-Chloro-2,4-diaminopyrimidine reported the following value:

Toxicological EndpointSpeciesValue
Oral LD₅₀Mouse518.6 mg/kg

Disclaimer: This value is for a related compound and should be used for illustrative purposes only.

Section 4: Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the identified hazards.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a GHS toxicity category using a reduced number of animals.

  • Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at one of four fixed starting levels (5, 50, 300, or 2000 mg/kg).[4][7] The outcome of the first step (mortality or survival) determines the next step, which may involve dosing another group at a lower or higher level.[7]

  • Procedure:

    • Based on available information, a starting dose is selected. If no data is available, 300 mg/kg is often recommended.[4]

    • A single dose of the substance is administered orally to the first group of animals. Animals are fasted prior to dosing.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[4]

    • The number of mortalities within a specific timeframe determines the GHS classification.[7]

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The substance is applied to a small patch of skin on a single animal (typically an albino rabbit) for a fixed period.[5] The degree of skin irritation is scored at specified intervals.

  • Procedure:

    • A 0.5 g or 0.5 mL dose of the test substance is applied to a small (approx. 6 cm²) area of shaved skin. An untreated area serves as a control.

    • The patch is covered with a gauze dressing for 4 hours.

    • After patch removal, skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours.[6]

    • The mean scores for erythema and edema are used to determine the irritation classification.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This protocol assesses the potential for a substance to produce damage to the eye after a single application.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal (typically an albino rabbit).[8] The untreated eye serves as a control. The severity and reversibility of eye lesions are observed and scored.

  • Procedure:

    • A defined amount (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the lower eyelid.[2]

    • The eyes are examined for ocular reactions (effects on the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[8]

    • Scores are assigned based on the severity of the observed lesions. The reversibility of the lesions is also assessed, typically over a 21-day period.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred in vivo method for identifying substances with the potential to cause skin sensitization.

  • Principle: The assay is based on the immunological principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[9] This proliferation is measured and is proportional to the potency of the sensitizer.[9]

  • Procedure:

    • The test substance is applied to the dorsal surface of the ears of a group of mice for three consecutive days. A vehicle control group is also used.

    • On day 6, animals are injected intravenously with a solution containing radio-labelled thymidine (³H-methyl thymidine).

    • A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • The proliferation of lymphocytes is measured by quantifying the incorporation of the radiolabel.

    • A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

Section 5: Safety and Handling Workflows

Proper handling and emergency preparedness are critical when working with hazardous chemicals. The following diagrams illustrate logical workflows for hazard response and personal protection.

Hazard_Response_Workflow cluster_exposure Exposure Event cluster_actions First Aid Actions cluster_medical Medical Attention start Exposure Occurs exposure_type Identify Exposure Route start->exposure_type inhalation Inhalation: - Move to fresh air. - Keep comfortable for breathing. exposure_type->inhalation Inhalation skin Skin Contact: - Take off contaminated clothing. - Wash with plenty of water. exposure_type->skin Skin eye Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses if present and easy to do. exposure_type->eye Eye ingestion Ingestion: - Rinse mouth. - Do NOT induce vomiting. exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention (Bring SDS) inhalation->seek_medical skin->seek_medical If irritation or rash occurs eye->seek_medical If eye irritation persists ingestion->seek_medical

Caption: First aid decision workflow following an exposure event.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe_items Required PPE start Task: Handling This compound hazards Review Hazards: - Skin/Eye Irritant - Skin Sensitizer - Respiratory Irritant - Harmful if Swallowed (as dust) start->hazards engineering Engineering Controls: - Use in a well-ventilated area - Use a chemical fume hood hazards->engineering ppe Select Personal Protective Equipment (PPE) engineering->ppe eye_protection Eye/Face Protection: - Tightly fitting safety goggles - Face shield if splashing is possible ppe->eye_protection Eye Hazard skin_protection Skin Protection: - Chemical resistant gloves (e.g., Nitrile) - Lab coat or impervious clothing ppe->skin_protection Skin Hazard resp_protection Respiratory Protection: - Required if dust is generated or  ventilation is inadequate - Use NIOSH-approved respirator ppe->resp_protection Inhalation Hazard

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Section 6: Handling, Storage, and Disposal

  • Handling: Use in a well-ventilated place.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents. Store locked up.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Material should be disposed of as hazardous waste.

This guide is intended for informational purposes and should be used in conjunction with a full Safety Data Sheet (SDS) provided by the supplier. Always perform a risk assessment before beginning any new procedure involving this chemical.

References

In-Depth Technical Guide: Biological Screening of 6-Chloro-N-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 6-Chloro-N-methylpyrimidin-4-amine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative biological data, and an understanding of the potential mechanisms of action of this class of compounds. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have emerged as promising candidates in the search for new therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure allows for extensive modification at various positions, leading to a diverse range of biological activities. The chloro group at the 6-position, in particular, serves as a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR).

In Vitro Cytotoxicity

A primary method for evaluating the anticancer potential of these derivatives is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)
1a -H-phenylHeLa (Cervical Cancer)53.02[1]
1b -H-phenylAGS (Gastric Adenocarcinoma)45.67[1]
2a -fluoroalkyl-heteroarylVariousPotent in vitro and in vivo activity reported[2]
3a -H-cyclopropylVariousPotential as kinase and phosphodiesterase (PDE) inhibitors[3]

Note: This table is a representative summary. More extensive data can be found in the cited literature.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, AGS, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Substituted pyrimidine derivatives have a long history of investigation for their antimicrobial properties. The this compound scaffold offers a promising starting point for the development of novel antibacterial and antifungal agents.

In Vitro Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
4,6-disubstituted pyrimidinesBacillus subtilis (Gram-positive)Variable[4]
4,6-disubstituted pyrimidinesPseudomonas aeruginosa (Gram-negative)Variable[4]
Thiophenyl-pyrimidine derivativeMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity reported[5]
Chalcone substituted pyrimidinesEscherichia coli (Gram-negative)Appreciable activity[6]

Note: This table provides examples of antimicrobial activities of broader pyrimidine classes, highlighting the potential of the core scaffold.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a substance and is a quantitative test for antimicrobial susceptibility.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Standard antimicrobial agents (e.g., ampicillin, ciprofloxacin)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Enzyme Inhibition

The biological activity of this compound derivatives is often attributed to their ability to interact with and inhibit the function of specific enzymes. Kinases, in particular, are a major class of enzymes targeted by pyrimidine-based inhibitors in cancer therapy.

Kinase Inhibition

Several studies have indicated that pyrimidine derivatives can act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The inhibitory activity is typically quantified by the IC50 or the inhibition constant (Ki).

Table 3: Enzyme Inhibition by Pyrimidine Derivatives

Compound ClassTarget EnzymeIC50 / Ki
Pyrimidine-based compoundsVarious kinasesPotent inhibition reported
6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine analoguesPhosphodiesterase 10A (PDE10A)Potent inhibitors[3]

Note: Specific kinase inhibition data for a broad range of this compound derivatives is an active area of research.

Experimental Protocol: General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of compounds on the activity of a specific kinase. The assay format can vary (e.g., radiometric, fluorescence-based, luminescence-based) depending on the kinase and available reagents.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • This compound derivatives

  • Detection reagents (e.g., radiolabeled ATP, phosphospecific antibody)

  • Appropriate instrumentation (e.g., scintillation counter, plate reader)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a suitable reaction vessel (e.g., microplate well), combine the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound derivatives, it is crucial to investigate their effects on cellular signaling pathways. For anticancer agents, pathways involved in cell cycle regulation, apoptosis, and proliferation are of particular interest.

Potential Signaling Pathway: Kinase Inhibition in Cancer

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. A plausible mechanism of action for this compound derivatives is the inhibition of a key kinase in a cancer-related signaling pathway.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Target_Kinase Target Kinase Signaling_Cascade->Target_Kinase Transcription_Factors Transcription Factors Target_Kinase->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Derivative 6-Chloro-N- methylpyrimidin- 4-amine Derivative Derivative->Target_Kinase Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibition of a target kinase by a this compound derivative, leading to the suppression of cancer cell proliferation and survival.

Experimental Workflow for Biological Screening

A typical workflow for the biological screening of novel this compound derivatives involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.

screening_workflow Synthesis Synthesis of Derivatives Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Screening Secondary Screening (e.g., MIC, Kinase Assays) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Mechanism_Studies Mechanism of Action Studies Lead_Selection->Mechanism_Studies Potent & Selective In_Vivo_Testing In Vivo Testing Mechanism_Studies->In_Vivo_Testing

Caption: A generalized experimental workflow for the biological screening and development of this compound derivatives as potential therapeutic agents.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. Their potential as anticancer and antimicrobial agents warrants further investigation. This technical guide provides a foundational framework for researchers to design and execute comprehensive biological screening programs for this important chemical scaffold. Future work should focus on expanding the structure-activity relationship studies, identifying specific molecular targets, and elucidating the detailed mechanisms of action to advance the most promising candidates toward clinical development.

References

An In-depth Technical Guide on the Mechanism of Action of Aminopyrimidine-Based Kinase Inhibitors: A Case Study of Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanism of action studies for the specific molecule, 6-Chloro-N-methylpyrimidin-4-amine, are not extensively available in public literature. This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules. To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized, structurally related aminopyrimidine-based kinase inhibitor, Dasatinib (BMS-354825). Dasatinib serves as an exemplary case study to detail the mechanism of action, experimental protocols, and signaling pathways relevant to this class of compounds.

Introduction: The Role of Aminopyrimidines in Kinase Inhibition

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the development of highly potent and selective inhibitors against specific kinase targets.

Derivatives of 6-chloropyrimidine, including those with an N-methylamine at the 4-position, are key building blocks in the synthesis of numerous kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Dasatinib (BMS-354825)

Dasatinib is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its core structure features a 2-aminopyrimidine moiety that is crucial for its inhibitory activity.

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor of multiple tyrosine kinases.[2][3] Its primary targets include the BCR-ABL fusion protein and Src family kinases (SFKs), such as SRC, LCK, YES, and FYN.[3] Unlike the first-generation inhibitor imatinib, which primarily binds to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations, contributing to its increased potency and its ability to overcome imatinib resistance.[2][4]

By inhibiting these kinases, Dasatinib disrupts the downstream signaling pathways that are critical for the proliferation, survival, and migration of cancer cells. This ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[2]

Kinase Inhibition Profile

The inhibitory activity of Dasatinib has been extensively characterized against a wide range of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Kinase TargetIC50 (nM)Reference
Abl<1[5]
Src0.8[5]
LCK1.1
c-Kit (wt)79
c-Kit (D816V)37[5]
PDGFRβ16[3]
EPHA216[3]

Table 1: In vitro kinase inhibitory activity of Dasatinib against a selection of key targets. IC50 values can vary depending on the specific assay conditions.

Cellular Activity

Dasatinib has demonstrated potent antiproliferative activity against various cancer cell lines, particularly those dependent on its target kinases.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H1975Lung Cancer0.95 (at 72h)[6]
NCI-H1650Lung Cancer3.64 (at 72h)[6]
C643Thyroid Cancer~0.05 (at 3 days)[5]
TPC1Thyroid Cancer~0.05 (at 3 days)[5]
BCPAPThyroid Cancer~0.05 (at 3 days)[5]
SW1736Thyroid Cancer~0.05 (at 3 days)[5]

Table 2: Antiproliferative activity of Dasatinib in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of kinase inhibitors like Dasatinib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase.

Materials:

  • Purified recombinant kinase (e.g., Abl, Src)

  • Kinase-specific peptide substrate

  • ATP

  • Dasatinib (or other test compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of Dasatinib in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the peptide substrate in the kinase assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding a known concentration of ATP to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and ATP Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., K562, NCI-H1975)

  • Complete cell culture medium

  • Dasatinib (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Dasatinib for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell line

  • Dasatinib (or other test compound)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Dasatinib for a specified time (e.g., 24 or 48 hours).[6]

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[6]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 15-30 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[6]

Signaling Pathways and Visualizations

Dasatinib's mechanism of action involves the modulation of several critical signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the key pathways inhibited by Dasatinib.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

Src_Signaling_Pathway GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Dasatinib Dasatinib Dasatinib->Src Inhibits Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Gene_Expression Gene Expression STAT3->Gene_Expression Cell_Survival Cell Survival PI3K_Akt->Cell_Survival RAS_MAPK->Gene_Expression

Simplified Src signaling pathway and its inhibition by Dasatinib.

Experimental_Workflow_Kinase_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Plate_Setup Plate Setup: Compound + Kinase + Substrate Compound_Dilution->Plate_Setup Reagent_Prep Kinase, Substrate, & ATP Preparation Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction & Detect Signal Incubation->Reaction_Stop Data_Acquisition Raw Data Acquisition Reaction_Stop->Data_Acquisition Normalization Normalization to Controls Data_Acquisition->Normalization IC50_Calc IC50 Curve Fitting Normalization->IC50_Calc Result Determine Inhibitory Potency IC50_Calc->Result

References

Unveiling the Therapeutic Promise of 6-Chloro-N-methylpyrimidin-4-amine Analogs: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential biological targets of 6-Chloro-N-methylpyrimidin-4-amine analogs, a class of compounds demonstrating significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer, kinase inhibitory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, and the strategic inclusion of a chloro group at the 6-position and an N-methylamine at the 4-position of the pyrimidine ring provides a versatile platform for the synthesis of diverse analogs with a wide range of biological activities.[1] These modifications allow for fine-tuning of the molecule's physicochemical properties and its interaction with various biological targets.

Identified Biological Targets and Quantitative Activity

Analogs of this compound have been identified as potent modulators of several key biological targets implicated in various diseases, most notably cancer and infectious diseases. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2]

Kinase Inhibition

Substituted pyrimidine derivatives have demonstrated inhibitory activity against a range of protein kinases, playing a critical role in cell cycle regulation and signal transduction. The following tables summarize the inhibitory concentrations (IC50) of representative pyrimidine analogs against various kinases.

Table 1: Kinase Inhibitory Activity of Pyrimidine Analogs

Compound/Analog ClassTarget KinaseIC50 (µM)Reference
Pyrimidine-based derivativesAurora A< 0.1[3]
4,6-Disubstituted pyrimidinesMARK4Varies[4]
Pyrimidine-based derivativesMSK1Varies[5]
Pyridopyrimidine DerivativesPIM-1Varies[6]

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4MCF-7 (Breast)0.57[7]
Compound 4HepG2 (Liver)1.13[7]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin-2(3H)-one derivatives (10b)Colo-205 (Colon)Varies (in vivo)[7]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin-2(3H)-one derivatives (10c)U87MG (Glioblastoma)Varies (in vivo)[7]
Phosphodiesterase (PDE) Inhibition

Certain pyrimidine-based compounds have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain and a target for neurological and psychiatric disorders.[1][8]

Table 3: PDE10A Inhibitory Activity of Pyrimidine Analogs

Compound ClassTargetIC50/KiReference
Pyrazolopyrimidine-basedPDE10AVaries[8]
Pyrimidine hit from fragment screeningPDE10AKi = 8700 nM[7]
Antimicrobial Activity

The pyrimidine scaffold is also a key component of various antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy.

Table 4: Antimicrobial Activity of Pyrimidine Analogs

Compound/Analog ClassTest OrganismMIC (µg/mL)Reference
Antibacterial agent 125Staphylococcus aureus ATCC 292132[5]
Antibacterial agent 125Escherichia coli ATCC 259228[5]
Antibacterial agent 125Pseudomonas aeruginosa ATCC 2785332[5]
Antibacterial agent 125Enterococcus faecalis ATCC 292124[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription Regulates caption Figure 1: Simplified EGFR Signaling Pathway. Analogs often target kinases within this cascade. PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes caption Figure 2: The PI3K/Akt/mTOR Signaling Pathway. Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution add_reagents Add Kinase and Inhibitor to Plate serial_dilution->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->analyze_data end End analyze_data->end caption Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay. MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilute Serially Dilute Compound in Microtiter Plate prep_compound->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dilute->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 16-20 hours) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end caption Figure 4: Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-N-methylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material 4,6-dichloropyrimidine. The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction with methylamine. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds frequently found in the core structures of a wide range of pharmaceutical agents. Their prevalence is due to their ability to act as bioisosteres of purines and to form key hydrogen bonding interactions with biological targets. The targeted synthesis of specifically substituted pyrimidines is therefore of high importance. The reaction of dihalopyrimidines with nucleophiles is a common strategy for introducing functional diversity. In the case of 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent, but the introduction of a single nucleophile breaks this symmetry. Generally, the mono-amination of 4,6-dichloropyrimidine proceeds selectively at one of the chloro-substituted positions.

Reaction Scheme

The synthesis of this compound from 4,6-dichloropyrimidine is achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by methylamine.

Chemical Equation:

  • Reactants: 4,6-dichloropyrimidine, Methylamine

  • Product: this compound

  • Byproduct: Hydrogen chloride (neutralized by the base in the reaction)

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reactions reported in the literature.[1]

ParameterValue
Starting Material 4,6-dichloropyrimidine
Reagent Methylamine (e.g., 40% solution in water)
Product This compound
CAS Number (Product) 65766-32-7
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance Off-white to light yellow solid
Expected Yield 75-85%
Purity (Typical) >98% (by HPLC)
Melting Point 134-139 °C

Experimental Protocol

This protocol is based on established procedures for the monoamination of dichloropyrimidines.[1]

Materials:

  • 4,6-dichloropyrimidine

  • Methylamine (40% solution in water)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Addition of Nucleophile: Slowly add methylamine (1.0-1.2 eq., 40% solution in water) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4,6-Dichloropyrimidine in DMF add_base Add K₂CO₃ start->add_base add_amine Add Methylamine add_base->add_amine react Heat to 120-140 °C add_amine->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The regioselectivity of the nucleophilic aromatic substitution on 4,6-dichloropyrimidine is a key aspect of this synthesis. The initial substitution at either the C4 or C6 position deactivates the other position towards further substitution due to the electron-donating nature of the newly introduced amino group. This principle allows for the selective synthesis of the mono-substituted product.

logical_relationship start 4,6-Dichloropyrimidine (Two equivalent reactive sites) reaction Nucleophilic Attack by Methylamine start->reaction product This compound (Mono-substituted product) reaction->product deactivation Deactivation of remaining chloro-position by electron-donating amino group product->deactivation

Caption: Logical relationship of regioselective mono-substitution.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. This compound serves as a versatile intermediate for the elaboration of more complex molecules with potential applications in drug discovery and development. The straightforward nature of the reaction and the availability of the starting materials make this a practical route for both academic and industrial research settings.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and efficiency in constructing carbon-carbon bonds. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-Chloro-N-methylpyrimidin-4-amine. This substrate is a valuable building block for creating a diverse range of substituted pyrimidine derivatives. The presence of the N-methylamino group at the 4-position and the chloro leaving group at the 6-position makes this scaffold particularly interesting for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined herein are based on established methodologies for structurally similar chloropyrimidines and provide a robust starting point for reaction optimization.

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle that typically consists of three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center.

  • Reductive Elimination: The coupled product is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Optimized Reaction Conditions

The successful execution of the Suzuki coupling with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of related 4-amino-6-chloropyrimidines, offering a valuable guide for optimization.

Catalyst System (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)10012-1875-90[1]
Pd₂(dba)₃ (2) / P(t-Bu)₃ (4)KF (3)THF5016Moderate[2]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene / H₂O (10:1)1008-1680-95[3]
[PdCl₂(dppf)] (3)Na₂CO₃ (2)Acetonitrile / H₂O (3:1)801270-85[4]
Pd(PPh₃)₄ (0.5)K₂CO₃ (2)1,4-Dioxane / H₂O (1:1)100 (MW)0.25>90[5]

Experimental Protocols

This section provides two detailed, step-by-step protocols for a typical Suzuki cross-coupling reaction with this compound using both conventional heating and microwave irradiation.

Protocol 1: Conventional Heating

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8 mL, anhydrous and degassed)

  • Water (2 mL, degassed)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-aryl-N-methylpyrimidin-4-amine.

Protocol 2: Microwave-Assisted Synthesis

Materials and Reagents:

  • This compound (0.5 mmol, 1.0 eq)

  • Arylboronic acid (0.6 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 eq)

  • 1,4-Dioxane / Water (1:1, 4 mL, degassed)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.0025 mmol), and potassium carbonate (1.0 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (4 mL).

  • Inert Atmosphere: Purge the vial with argon or nitrogen for 2-3 minutes.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15 minutes with stirring.

  • Work-up and Purification: After cooling to room temperature, the work-up and purification steps are identical to those described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the general workflow for the Suzuki coupling reaction and the catalytic cycle.

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert reagents Add Catalyst & Degassed Solvents inert->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Extraction & Washing) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product: 6-Aryl-N-methylpyrimidin-4-amine purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle pd0 Pd(0)L₂ p1 pd0->p1 R¹-X ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X p2 pd_complex->p2 R²-B(OR)₂ transmetal Transmetalation pd_aryl R¹-Pd(II)L₂-R² p3 pd_aryl->p3 red_elim Reductive Elimination p1->pd_complex p2->pd_aryl Base p3->pd0 R¹-R² p4

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful methodology is particularly valuable for the synthesis of arylamines from aryl halides, a transformation that is often challenging using classical methods. The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have led to its widespread adoption in the pharmaceutical and agrochemical industries, where the arylamine motif is a common feature in biologically active molecules.[2]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 6-Chloro-N-methylpyrimidin-4-amine. This substrate is an important building block for the synthesis of various kinase inhibitors and other pharmacologically relevant compounds. The protocol is based on established procedures for the amination of structurally similar chloropyrimidines and other heteroaryl chlorides.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl chloride (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the catalytic cycle. For the amination of electron-rich and sterically hindered substrates such as this compound, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles

The following table summarizes various conditions reported for the Buchwald-Hartwig amination of substrates similar to this compound. This data can serve as a guide for reaction optimization.

EntryAryl ChlorideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-chloro-6-methylpyrimidin-2-amine1-bromo-2,4-dimethylbenzenePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBu (3)TolueneReflux835[3]
24-(pyridin-3-yl)pyrimidin-2-amineAryl BromidePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBu (3)TolueneReflux827-82[3]
33-halo-2-aminopyridineMorpholinePd(OAc)₂ (4)RuPhos (6)LiHMDS (2.2)Toluene100-High[4]
43-halo-2-aminopyridinePrimary AminesPd(OAc)₂ (4)BrettPhos (6)LiHMDS (2.2)Toluene100-High[4]
52,5-dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃ (2-5)XPhos/SPhos (4-10)NaOtBu (1.4)Toluene10012-24Varies[5]

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the same tube, add this compound (1.0 equivalent) and the amine coupling partner (1.1 - 1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the reaction tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-N'-methylpyrimidine-4,6-diamine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup 1. Add Pd-catalyst, ligand, and base to a dry Schlenk tube under inert atmosphere. add_reagents 2. Add this compound and the amine coupling partner. setup->add_reagents add_solvent 3. Add anhydrous, degassed solvent. add_reagents->add_solvent reaction 4. Seal the tube and heat the mixture with stirring. add_solvent->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Cool, dilute, filter, and perform aqueous wash. monitoring->workup purification 7. Dry, concentrate, and purify by column chromatography. workup->purification product Final Product: N-substituted-N'-methylpyrimidine-4,6-diamine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X (Ln) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-NHR'R'']+ (Ln) PdII_ArX->PdII_Amine Amine Coordination (R'R''NH) PdII_Amido Ar-Pd(II)-NR'R'' (Ln) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer. 6-Chloro-N-methylpyrimidin-4-amine is a key building block for the synthesis of a diverse range of kinase inhibitors. The presence of a reactive chlorine atom at the 6-position enables facile derivatization through various cross-coupling reactions, while the N-methylamino group at the 4-position provides a crucial interaction point with the target kinase.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of a Dasatinib analog, a potent inhibitor of Bcr-Abl and Src family kinases.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from the 4-aminopyrimidine scaffold have shown activity against a range of kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). A prominent example of a drug synthesized from a similar chloropyrimidine precursor is Dasatinib, which targets the Bcr-Abl fusion protein and Src family kinases.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. Inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.

Src family kinases are non-receptor tyrosine kinases that play critical roles in cell growth, differentiation, adhesion, and migration. Their aberrant activation is implicated in the progression and metastasis of various solid tumors.

Below is a diagram illustrating the Bcr-Abl signaling pathway and the point of inhibition by a Dasatinib analog.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Dasatinib_Analog Dasatinib Analog (Inhibitor) Dasatinib_Analog->Bcr_Abl Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation experimental_workflow start Starting Material: This compound step1 Buchwald-Hartwig Amination with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide start->step1 intermediate Intermediate: N-(2-chloro-6-methylphenyl)-2-((6-(methylamino)pyrimidin-4-yl)amino)thiazole-5-carboxamide step1->intermediate step2 Nucleophilic Aromatic Substitution with 1-(2-hydroxyethyl)piperazine intermediate->step2 product Final Product: Dasatinib Analog step2->product evaluation Biological Evaluation: Kinase Assays (IC50) Cell-based Assays product->evaluation

Application Notes and Protocols for the Preparation of 6-aryl-N-methylpyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed synthetic strategies and experimental protocols for the preparation of 6-aryl-N-methylpyrimidin-4-amines, a scaffold of interest in medicinal chemistry. The primary focus is on a modular approach utilizing sequential palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods offer a versatile and efficient route to a diverse range of analogues.

Introduction to Synthetic Strategies

The synthesis of 6-aryl-N-methylpyrimidin-4-amines is most effectively achieved through a convergent strategy starting from a di-halogenated pyrimidine core, such as 4,6-dichloropyrimidine. This allows for the sequential and regioselective introduction of the aryl and N-methylamino moieties. The two principal palladium-catalyzed reactions employed are:

  • Suzuki-Miyaura Coupling: This reaction forms the C-C bond between the pyrimidine core and an aryl group using an arylboronic acid or ester.[1][2][3]

  • Buchwald-Hartwig Amination: This reaction forms the C-N bond by coupling the halogenated pyrimidine intermediate with methylamine.[4][5][6][7][8]

The order of these reactions can be adapted based on substrate reactivity and the availability of starting materials. A common and effective workflow involves an initial, regioselective Suzuki coupling followed by the amination step.

G cluster_workflow General Synthetic Workflow A 4,6-Dichloropyrimidine B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B Step 1 C 6-Aryl-4-chloropyrimidine (Intermediate) B->C D Buchwald-Hartwig Amination (Methylamine, Pd Catalyst) C->D Step 2 E 6-Aryl-N-methylpyrimidin-4-amine (Final Product) D->E

Figure 1: General workflow for the synthesis of 6-aryl-N-methylpyrimidin-4-amines.

Key Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming the C-C bond between the C6 position of the pyrimidine ring and the desired aryl group. The reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. The choice of conditions can allow for selective reaction at one position of a di-halogenated pyrimidine.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA center PdII_A Ar¹-Pd(II)L₂-X OA->PdII_A Ar¹-X TM Transmetalation PdII_A->TM PdII_B Ar¹-Pd(II)L₂-Ar² TM->PdII_B Ar²-B(OR)₂ (Base) RE Reductive Elimination PdII_B->RE RE->Pd0 Ar¹-Ar²

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Following the successful installation of the aryl group, the remaining chloro-substituent is replaced with a methylamino group via Buchwald-Hartwig amination. This reaction is highly valued for its broad substrate scope and tolerance of various functional groups.[5] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand.[4][8]

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA center PdII_A Ar-Pd(II)L₂-X OA->PdII_A Ar-X AmineCoord Amine Coordination / Deprotonation PdII_A->AmineCoord PdII_Amide Ar-Pd(II)L₂(NHR) AmineCoord->PdII_Amide R-NH₂ (Base) RE Reductive Elimination PdII_Amide->RE RE->Pd0 Ar-NHR

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are generalized procedures based on established methods for Suzuki and Buchwald-Hartwig reactions on pyrimidine cores.[6][9] Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of 6-Aryl-4-chloropyrimidine via Suzuki-Miyaura Coupling

Materials:

  • 4,6-Dichloropyrimidine

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add 4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 7 mL of 1,4-dioxane and water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-4-chloropyrimidine.

Protocol 2: Synthesis of 6-Aryl-N-methylpyrimidin-4-amine via Buchwald-Hartwig Amination

Materials:

  • 6-Aryl-4-chloropyrimidine

  • Methylamine solution (e.g., 2M in THF, 1.5-2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) or a pre-catalyst.

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 6-aryl-4-chloropyrimidine (1.0 mmol), palladium catalyst, ligand, and base to a dry reaction flask.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent (e.g., Toluene, 10 mL) followed by the methylamine solution (1.5 mmol).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final 6-aryl-N-methylpyrimidin-4-amine.

Data Presentation: Reaction Conditions and Yields

The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The tables below summarize representative conditions and outcomes for analogous systems reported in the literature.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloro-Pyrimidines

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O1002460-85[9]
Pd(dppf)Cl₂-Na₂CO₃Acetonitrile/H₂O78770-90[6]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001275-95General Conditions

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Chloro-Pyrimidines

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XantphosNaOtBuToluene1101827-82[6][10]
Pd₂(dba)₃X-PhosK₂CO₃n-BuOH85865-88[11]
Pd(OAc)₂BINAPCs₂CO₃Dioxane1002450-75[5]

References

Application Notes and Protocols for the Synthesis of 6-amino-N-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-amino-N-methylpyrimidin-4-amine derivatives. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The 6-amino-N-methylpyrimidin-4-amine scaffold serves as a versatile building block for the development of novel therapeutic agents.

Overview of Synthetic Strategies

The synthesis of 6-amino-N-methylpyrimidin-4-amine derivatives can be achieved through several synthetic routes, often starting from commercially available pyrimidine precursors. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a methoxy group, on the pyrimidine ring with methylamine.

A general and accessible route starts from 2-amino-4-chloro-6-methyl-pyrimidine, which is a commercial product. The chloro group at the 4-position is activated for nucleophilic aromatic substitution, allowing for the introduction of various amine nucleophiles.

Synthesis_Overview cluster_start Starting Materials cluster_reaction Key Reaction cluster_reagent Reagent cluster_product Product Start 2-Amino-4-chloro-6-methylpyrimidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Product 6-methyl-N-substituted-pyrimidine-2,4-diamine Derivatives Reaction->Product Single Step Reagent Primary or Secondary Amine (e.g., Methylamine) Reagent->Reaction

Caption: General synthetic workflow for 6-methyl-pyrimidine-2,4-diamine derivatives.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 6-amino-N-methylpyrimidin-4-amine derivatives.

Protocol 1: Synthesis of N-substituted 4-amino-6-methylpyrimidin-2-amine Derivatives

This protocol is adapted from a general procedure for the synthesis of 6-methyl-2,4-diamino-pyrimidine derivatives.[4]

Materials:

  • 2-amino-4-chloro-6-methyl-pyrimidine

  • Methylamine (or other primary/secondary amine)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chloro-6-methyl-pyrimidine (1 equivalent) in a suitable solvent.

  • Add the desired amine (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 6-amino-N-substituted-pyrimidin-4-amine derivative.

Protocol 2: Synthesis of 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives

This protocol describes the synthesis of pyrimidin-4-ol derivatives which can be further modified.

Materials:

  • Substituted urea

  • Ethyl cyanoacetate

  • Sodium ethoxide in ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, add the substituted urea (1 equivalent) and ethyl cyanoacetate (1.5 equivalents).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to yield the 2-amino-substituted 6-methyl-pyrimidin-4-ol derivative.[5]

The resulting pyrimidin-4-ol can then be converted to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[2] The 4-chloro derivative can then undergo nucleophilic substitution with methylamine as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_synthesis Synthesis of Target Compound A Substituted Urea + Ethyl Cyanoacetate B Cyclization (Sodium Ethoxide) A->B C 2-Amino-6-methylpyrimidin-4-ol B->C D Chlorination (POCl3) C->D E 2-Amino-4-chloro-6-methylpyrimidine D->E F 2-Amino-4-chloro-6-methylpyrimidine G Reaction with Methylamine F->G H Crude Product G->H I Purification (Recrystallization/Chromatography) H->I J 6-Amino-N-methylpyrimidin-4-amine Derivative I->J

Caption: Detailed workflow for the synthesis of 6-amino-N-methylpyrimidin-4-amine derivatives.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of aminopyrimidine derivatives based on literature findings.

CompoundStarting MaterialReagentsSolventYield (%)M.P. (°C)Reference
2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide2-amino-4-hydroxy-6-methylpyrimidine, Chloroacetyl chlorideBenzene87228-230[6]
6-(4-Fluorobutyl)-4-methylpyridin-2-amine2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-fluorobutyl)-4-methylpyridineNH₂OH·HCl, Ethanol, Water-57133.0-135.0 (oxalate)[7]
(Z)-1-(2-nitrophenyl)-N-[4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-yl] methanimine6-phenyl pyrimidine 2-amine, 2-nitrobenzaldehyde--77.65158[8]
4-((4-Methoxyphenyl)(8-hydroxyquinolinyl)methylamino)-1,5-dimethyl-2-phenylpyrazol-3-one4-aminoantipyrine, 4-methoxybenzaldehyde, 8-hydroxyquinolineFluorite-92-[9]

Biological Applications and Signaling Pathways

Derivatives of 6-aminopyrimidine have demonstrated a broad spectrum of pharmacological activities. Their therapeutic potential stems from their ability to act as scaffolds that can be readily functionalized to interact with various biological targets.

Key Biological Activities:

  • Antimicrobial and Antifungal: Many pyrimidine derivatives exhibit potent activity against a range of bacteria and fungi.[3][10]

  • Anticancer: They have been investigated as inhibitors of various kinases involved in cancer progression, such as Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[2]

  • Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties.[10]

  • Antiviral: Pyrimidine analogues are foundational in the development of antiviral drugs.[1]

While the specific signaling pathways for 6-amino-N-methylpyrimidin-4-amine derivatives are diverse and depend on the full molecular structure, a common mechanism for anticancer pyrimidines involves the inhibition of protein kinases.

Signaling_Pathway Derivative 6-Amino-N-methylpyrimidin-4-amine Derivative Kinase Protein Kinase (e.g., BTK, FLT3) Derivative->Kinase Inhibits Substrate Substrate Phosphorylation Kinase->Substrate Blocks Pathway Downstream Signaling (e.g., Proliferation, Survival) Substrate->Pathway Cellular_Response Inhibition of Cancer Cell Growth Pathway->Cellular_Response

References

6-Chloro-N-methylpyrimidin-4-amine: A Versatile Scaffold for Drug Discovery in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 6-chloro-N-methylpyrimidin-4-amine core is a privileged scaffold in modern drug discovery, particularly in the development of targeted kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases. The presence of a reactive chlorine atom at the 6-position provides a convenient handle for synthetic elaboration, enabling the generation of diverse chemical libraries for screening and optimization. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data on their biological activities.

Application Notes

The aminopyrimidine scaffold, including this compound, has been successfully employed in the development of inhibitors for various kinase families implicated in cancer and other diseases. These include:

  • Src/Abl Kinase Inhibitors: Derivatives of the aminopyrimidine scaffold have demonstrated potent dual inhibitory activity against Src and Abl kinases.[1] These kinases are crucial in cell growth, differentiation, and survival, and their dysregulation is a hallmark of certain leukemias.[1]

  • Aurora Kinase Inhibitors: The aminopyrimidine core is a key feature in inhibitors of Aurora kinases, which are essential for mitotic progression.[2] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a critical driver of proliferation in many cancers.[3][4] Aminopyrimidine-based compounds have been developed as potent EGFR inhibitors, including those targeting resistance mutations like T790M.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[6][7] The aminopyrimidine scaffold has been utilized to create inhibitors that block VEGFR-2 phosphorylation, thereby inhibiting angiogenesis.[6]

The versatility of the this compound scaffold allows for fine-tuning of selectivity and potency through chemical modification, making it an invaluable tool in the design of next-generation targeted therapies.

Quantitative Data

The following tables summarize the inhibitory activities of representative aminopyrimidine-based kinase inhibitors against various kinases. It is important to note that IC50 values are highly dependent on the specific assay conditions.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Dasatinib (BMS-354825) Src<1K562[1]
Abl<1K562[1]
AMG 900 Aurora A3NCI-H460[2]
Aurora B1NCI-H460[2]
Compound 18 (NSP-037) EGFR (L858R/T790M)18H1975[5]
Compound 8h PLK46.7-[8]
Compound 6O FGFR475.3-[9]

Experimental Protocols

General Synthesis of 6-Substituted-N-methylpyrimidin-4-amine Derivatives

This protocol describes a general method for the derivatization of the this compound scaffold via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Desired amine or thiol nucleophile

  • Diisopropylethylamine (DIPEA) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add the desired amine or thiol nucleophile (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-substituted-N-methylpyrimidin-4-amine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the test compound or DMSO control to each well.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., H1975 for EGFR inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.[11]

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Chloro-N-methyl- pyrimidin-4-amine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 6-Chloro-N-methyl- pyrimidin-4-amine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Workflow

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Synthesis of Derivative Library Start->Synthesis HTS High-Throughput Screening (In Vitro Kinase Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Synthesis Inactive Compounds (Further Derivatization) Lead_Gen Hit-to-Lead Optimization (SAR Studies) Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling - Kinase Selectivity Panel - Cell-Based Assays (Proliferation, Phosphorylation) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo In Vivo Efficacy Studies (Xenograft Models) In_Vitro->In_Vivo Promising Leads Preclinical Preclinical Development In_Vivo->Preclinical End Clinical Candidate Preclinical->End

Caption: Kinase Inhibitor Discovery Workflow.

References

Application Note: Palladium-Catalyzed N-Arylation of 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the N-arylation of 6-Chloro-N-methylpyrimidin-4-amine using Buchwald-Hartwig cross-coupling methodology. This reaction is crucial for the synthesis of a diverse range of substituted aminopyrimidines, which are key structural motifs in many biologically active compounds and pharmaceutical agents.

Introduction

The N-arylation of aminopyrimidines is a fundamental transformation in medicinal chemistry and materials science. The resulting N-aryl aminopyrimidine scaffolds are present in numerous kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope and greater functional group tolerance under milder conditions.[1]

This application note details a robust protocol for the N-arylation of this compound with various aryl bromides. The use of a palladium catalyst in conjunction with a specialized phosphine ligand allows for the efficient coupling of these substrates.

Experimental Overview

The N-arylation is achieved via a Buchwald-Hartwig cross-coupling reaction. The reaction involves the palladium-catalyzed coupling of this compound with an aryl halide in the presence of a strong base. An inert atmosphere is crucial as the active Pd(0) catalyst can be deactivated by oxygen.[2]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Bromide - Palladium Catalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert heat Heat Reaction Mixture (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product product purify->product Final Product: N-Aryl-6-chloro- N-methylpyrimidin-4-amine

Figure 1. General workflow for the N-arylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-6-chloro-N-methylpyrimidin-4-amine product.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of aminopyrimidines with various aryl halides, based on typical yields reported in the literature for similar Buchwald-Hartwig reactions.[3][4]

EntryAryl HalideCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2) / Xantphos (4)NaOtBuToluene1001275-85
21-Bromo-4-methoxybenzenePd₂(dba)₃ (1) / RuPhos (2)NaOtBuDioxane100880-90
31-Bromo-4-fluorobenzenePd(OAc)₂ (2) / BrettPhos (3)K₃PO₄Toluene1101870-80
43-BromopyridinePd₂(dba)₃ (1.5) / Xantphos (3)Cs₂CO₃Dioxane1102465-75

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[2]

    • Use anhydrous and degassed solvents. Water can interfere with the catalytic cycle.[2]

    • Confirm the activity of the palladium source and the purity of the base.

    • For less reactive aryl chlorides, consider using a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos) and potentially increasing the catalyst loading to 5 mol%.[2]

  • Side Reactions (e.g., Hydrodehalogenation):

    • This side reaction, where the chloro group is replaced by hydrogen, can compete with the desired amination.[2]

    • Ensure strictly anhydrous conditions.

    • Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can sometimes favor the desired reaction pathway.[2]

This protocol provides a reliable and adaptable method for the synthesis of N-aryl-6-chloro-N-methylpyrimidin-4-amines, which are valuable intermediates for drug discovery and development.

References

The Versatile Scaffold: 6-Chloro-N-methylpyrimidin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 6-Chloro-N-methylpyrimidin-4-amine is a pivotal building block in medicinal chemistry, primarily recognized for its role in the development of potent and selective kinase inhibitors. Its substituted pyrimidine core serves as a "privileged" scaffold, mimicking the purine structure of ATP and enabling effective competition for the ATP-binding site of various kinases.[1][2] This structural feature has been exploited to design a multitude of therapeutic agents, particularly in the realm of oncology.

The reactivity of the chlorine atom at the 6-position allows for facile derivatization through various synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This versatility enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.[1][3]

Key Therapeutic Applications: Kinase Inhibition in Oncology

Derivatives of this compound have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial mediators of cell proliferation, survival, and angiogenesis.[2][4]

Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (µM)Cell LineReference
Aminopyrimidine HybridsEGFR-TK0.7 - 0.9-[4][5]
Aminopyrimidine HybridsMCF-7 (breast cancer)31.8 - 37.7MCF-7[4][5]
6-chloro-N-methyl-2-phenylpyrimidin-4-amine-45.67AGS (gastric adenocarcinoma)[1]
6-chloro-N-methyl-2-phenylpyrimidin-4-amine-53.02HeLa (cervical cancer)[1]

Experimental Protocols

Synthesis of a 6-Aryl-N-methylpyrimidin-4-amine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 6-aryl substituted pyrimidine derivative from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 6-aryl-N-methylpyrimidin-4-amine derivative.

G Synthetic Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Palladium catalyst - Base B Establish Inert Atmosphere (Purge with Ar or N2) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100°C) C->D E Monitor Progress (TLC) D->E F Cool and Quench (Add Water) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J Final Product: 6-Aryl-N-methylpyrimidin-4-amine

Suzuki Coupling Experimental Workflow
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized pyrimidine derivative against a target kinase, such as EGFR or VEGFR, using a luminescence-based assay that measures ATP consumption.

Materials and Reagents:

  • Synthesized pyrimidine inhibitor

  • Recombinant target kinase (e.g., EGFR, VEGFR)

  • Kinase substrate (specific to the target kinase)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls (vehicle and no-enzyme).

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of light produced is proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G Kinase Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection and Analysis A Prepare Serial Dilution of Test Compound B Dispense Compound and Controls into 384-well Plate A->B D Initiate Reaction by Adding Mix to Plate B->D C Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) C->D E Incubate at Room Temperature D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H I I H->I Results: Inhibitory Potency (IC50)

In Vitro Kinase Assay Workflow

Signaling Pathway: EGFR and VEGFR in Cancer

The diagram below illustrates the simplified signaling pathways of EGFR and VEGFR, highlighting their roles in promoting cell proliferation and angiogenesis in cancer. Kinase inhibitors developed from the this compound scaffold aim to block these pathways.

G Simplified EGFR and VEGFR Signaling Pathways in Cancer cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

EGFR and VEGFR Signaling Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-N-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not showing any product formation. What are the most common reasons for complete failure?

A1: Complete reaction failure often points to a fundamental issue with one or more of the reaction components or conditions. The most common culprits include:

  • Inactive Catalyst System: The active Pd(0) catalyst may not be forming or has been deactivated. For a challenging substrate like an electron-rich chloropyrimidine, standard ligands such as PPh₃ may be insufficient.[1] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2][3]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can lead to rapid catalyst decomposition.[1][2]

  • Inappropriate Base: The choice and quality of the base are critical for the transmetalation step. A weak or insoluble base may not be effective. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1]

  • Low Reactivity of the Aryl Chloride: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[1][4] This inherent low reactivity may require more forcing conditions (higher temperature, more active catalyst).

Q2: I'm observing a very low yield of my desired product. What are the likely side reactions?

A2: Low yields are typically a result of incomplete conversion or competing side reactions. Key side reactions to consider are:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures and the presence of water.[1][2]

  • Dehalogenation: The starting this compound can be converted to N-methylpyrimidin-4-amine by reduction. This can occur via a palladium-hydride species, which can form from reactions with solvents or bases.[4][5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the oxidative addition of the aryl chloride is slow, allowing the boronic acid to undergo side reactions.[2][6]

Q3: The nitrogen atoms on my this compound seem to be inhibiting the catalyst. How can I mitigate this?

A3: Catalyst inhibition by nitrogen-containing heterocycles is a well-documented challenge.[7] To overcome this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) or N-heterocyclic carbene (NHC) ligands.[1][8] The steric bulk of these ligands can create a "pocket" around the palladium center that hinders coordination of the pyrimidine nitrogen while still allowing the desired catalytic cycle to proceed.

  • Use of Pre-catalysts: Modern palladium pre-catalysts, which are often air-stable, are designed to generate the active Pd(0) species in situ under the reaction conditions. This can lead to more consistent and higher activity.[5]

Q4: Can I use microwave heating to improve my reaction?

A4: Yes, microwave-assisted heating can be highly effective for Suzuki couplings, especially with less reactive aryl chlorides. It can significantly reduce reaction times and often improve yields.[2][9] For example, reactions that might take several hours under conventional heating can sometimes be completed in minutes in a microwave reactor.[9]

Troubleshooting Guides

Problem 1: No Reaction or Very Low Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are high quality. • Switch to a more active, bulky, electron-rich ligand such as XPhos, SPhos, or an NHC-based ligand.[8] • Consider using an air-stable palladium pre-catalyst (e.g., XPhos Pd G2).[10]
Oxygen Contamination • Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles).[1] • Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen).
Suboptimal Base/Solvent • Screen different bases. For chloropyrimidines, K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[11] • Ensure the base is finely powdered and dry. • Screen solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water.[11]
Insufficient Temperature • Increase the reaction temperature. Aryl chlorides typically require temperatures in the range of 80-120 °C for conventional heating.[1] • Consider using microwave irradiation to achieve higher temperatures and faster reaction rates.[9]
Problem 2: Significant Side Product Formation
Side Product Observed Potential Cause Troubleshooting Steps
N-methylpyrimidin-4-amine (Dehalogenation Product) • Formation of Pd-H species.• Ensure solvents are peroxide-free. • Avoid amine bases if possible, as they can sometimes be a source of hydride.[4] • Bromo and chloro derivatives often show a reduced tendency for dehalogenation compared to iodo derivatives.[10][12]
Homocoupled Boronic Acid • Slow oxidative addition relative to boronic acid side reactions.• Add the boronic acid slowly to the reaction mixture. • Use a slight excess of the this compound. • Ensure a rigorously oxygen-free environment, as oxygen can promote homocoupling.[6]
Protodeboronation Product (Arene from Boronic Acid) • Hydrolysis of the boronic acid.• Use fresh, high-quality boronic acid. • Consider using a boronate ester (e.g., pinacol ester) which can be more stable and hydrolyzes slowly in situ.[13] • Minimize reaction time and temperature where possible.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas by evacuating and backfilling with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and ligand (or the pre-catalyst).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C) or heat in a microwave reactor (e.g., 120 °C for 15-30 minutes).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction Start: Suzuki Coupling of This compound check_conversion Check Conversion (TLC/LC-MS) start->check_conversion no_reaction Problem: No/Low Conversion check_conversion->no_reaction No/Low Conversion side_products Problem: Low Yield/ Side Products check_conversion->side_products Low Yield/ Side Products success Successful Reaction: Proceed to Work-up check_conversion->success High Conversion catalyst Optimize Catalyst System: - Use bulky, e--rich ligand (XPhos, SPhos) - Use Pd Pre-catalyst no_reaction->catalyst conditions Optimize Conditions: - Increase Temperature - Screen Base/Solvent - Ensure Inert Atmosphere no_reaction->conditions dehalogenation Issue: Dehalogenation Solution: - Check solvent purity side_products->dehalogenation homocoupling Issue: Homocoupling Solution: - Slow addition of boronic acid - Rigorous O2 exclusion side_products->homocoupling protodeboronation Issue: Protodeboronation Solution: - Use fresh boronic acid - Consider boronate ester side_products->protodeboronation catalyst->check_conversion conditions->check_conversion dehalogenation->check_conversion homocoupling->check_conversion protodeboronation->check_conversion

Caption: A logical workflow for troubleshooting common issues.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Cl inhibitor Pyrimidine-N Coordination pd0->inhibitor pd2 Ar-Pd(II)-Cl(L2) oa->pd2 tm Transmetalation pd2->tm + Ar'-B(OH)2 + Base pd2->inhibitor pd2_biaryl Ar-Pd(II)-Ar'(L2) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re Ar-Ar' re->pd0 inactive Inactive Pd-Complex inhibitor->inactive

Caption: The Suzuki catalytic cycle and potential catalyst inhibition.

References

Technical Support Center: Buchwald-Hartwig Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during this crucial C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of chloropyrimidines?

A1: The most prevalent side reactions include:

  • Hydrodehalogenation: This is the reduction of the C-Cl bond to a C-H bond, resulting in the formation of a de-chlorinated pyrimidine byproduct. This can occur when the reductive elimination of the desired product is slow.[1][2]

  • SNAr (Nucleophilic Aromatic Substitution): The electron-deficient nature of the pyrimidine ring makes it susceptible to direct nucleophilic attack by the amine, especially at elevated temperatures. This pathway competes with the desired palladium-catalyzed amination.

  • Bis-arylation: In the case of dichloropyrimidines, a second amination can occur, leading to the formation of a di-aminated pyrimidine. Regioselectivity can be a significant challenge.[3]

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[4]

Q2: My reaction is showing low or no conversion. What are the primary factors to investigate?

A2: Low or no conversion in the amination of chloropyrimidines is a common issue, often stemming from the lower reactivity of aryl chlorides compared to bromides or iodides.[5] Key areas to troubleshoot are:

  • Catalyst System: Ensure you are using an appropriate palladium precatalyst and a suitable bulky, electron-rich phosphine ligand. The choice of ligand is critical for activating the C-Cl bond.[1]

  • Reaction Conditions: Elevated temperatures (typically 80-110 °C) are often necessary.[1] Ensure a strictly inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents.[1]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher catalyst loading or temperatures.[1]

Q3: How can I control regioselectivity in the amination of dichloropyrimidines?

A3: Achieving regioselectivity with dichloropyrimidines is a significant challenge. The relative reactivity of the chloro-positions is influenced by electronic and steric factors. Generally, the C2 and C4 positions are more activated. Key strategies to control regioselectivity include:

  • Catalyst and Ligand Choice: The ligand can have a profound effect on which position is favored. For example, certain catalyst systems have been shown to favor amination at the C4 position of 6-aryl-2,4-dichloropyrimidines.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the more reactive site.

  • Base: The choice of base can also influence the regiochemical outcome.

Troubleshooting Guides

Issue 1: Significant Hydrodehalogenation Observed

Symptoms:

  • Major byproduct observed by GC/MS or LC/MS corresponds to the mass of the pyrimidine core without the chlorine atom.

  • Low yield of the desired aminated product.

Possible Causes & Solutions:

CauseRecommended Action
Slow Reductive Elimination Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, Josiphos-type) to accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[1]
Presence of Water or Protic Impurities Ensure all reagents, solvents, and glassware are scrupulously dried. Use anhydrous, high-purity bases. Traces of water can be a proton source for hydrodehalogenation.[1]
Suboptimal Base Use a high-purity, anhydrous strong base like NaOtBu. Impurities in the base can contribute to side reactions.[1]
Amine Stoichiometry Use a slight excess of the amine (1.2-1.5 equivalents) to favor the desired coupling reaction.[1]
Issue 2: Poor Regioselectivity with Dichloropyrimidines

Symptoms:

  • Formation of multiple isomeric products.

  • Formation of di-substituted byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Similar Reactivity of Chloro Positions Screen different palladium catalysts and phosphine ligands. The steric and electronic properties of the ligand can significantly influence which position is favored.[3]
High Reaction Temperature Lower the reaction temperature. This can sometimes enhance the inherent reactivity difference between the chloro-positions, leading to better selectivity.
Incorrect Base For certain substrates, such as 6-aryl-2,4-dichloropyrimidines, using LiHMDS as the base with a palladium catalyst has been shown to strongly favor amination at the C4 position.[3]
Reaction Time Monitor the reaction closely. A shorter reaction time might favor the mono-aminated product at the more reactive position before the second amination can occur.

Data Presentation

Table 1: Regioselectivity in the Amination of 6-(4-tert-butylphenyl)-2,4-dichloropyrimidine [3]

Catalyst / LigandBaseTemperature (°C)C4:C2 Ratio
Pd₂(dba)₃ / P(o-tol)₃LiHMDS02:1
Pd₂(dba)₃ / dppfLiHMDS04:1
Pd(OAc)₂ / dppbLiHMDS-20>30:1
[PdCl(allyl)]₂ / P(t-Bu)₃LiHMDS02:1

Experimental Protocols

Protocol 1: Minimizing Hydrodehalogenation

This protocol provides a starting point for minimizing the formation of the hydrodehalogenated byproduct.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, high purity, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel equipped with a stir bar.

  • Add the chloropyrimidine and the amine to the vessel.

  • Add the anhydrous, degassed toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Mono-amination of 2,5-dichloro-4,6-pyrimidinediamine[6]

This protocol is a general method for the selective mono-amination of a dichloropyrimidine.

Materials:

  • 2,5-dichloro-4,6-pyrimidinediamine (1.0 equiv)

  • Amine (1.1 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene (to a concentration of 0.1 M with respect to the pyrimidine)

  • Inert atmosphere glovebox

Procedure:

  • Inside a glovebox, add the palladium precatalyst and ligand to an oven-dried reaction vessel.

  • Add the base, 2,5-dichloro-4,6-pyrimidinediamine, and the amine.

  • Add the anhydrous toluene.

  • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - Base-H+Cl- Product Product Amido Complex->Product Reductive Elimination Catalyst Regeneration Catalyst Regeneration Product->Catalyst Regeneration Ar-NR2 Catalyst Regeneration->Pd(0)L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Side_Reactions Amido Complex Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Desired Pathway Hydrodehalogenation Hydrodehalogenation Amido Complex->Hydrodehalogenation Competing Pathway Desired Product (Ar-NR2) Desired Product (Ar-NR2) Reductive Elimination->Desired Product (Ar-NR2) Side Product (Ar-H) Side Product (Ar-H) Hydrodehalogenation->Side Product (Ar-H)

Caption: Competing pathways leading to desired product vs. side product.

Troubleshooting_Workflow Start Start Low Yield or Side Products Low Yield or Side Products Start->Low Yield or Side Products Check Catalyst System Check Catalyst System Low Yield or Side Products->Check Catalyst System Is catalyst active? Optimize Reaction Conditions Optimize Reaction Conditions Check Catalyst System->Optimize Reaction Conditions Yes Screen Ligands Screen Ligands Optimize Reaction Conditions->Screen Ligands Still issues Successful Reaction Successful Reaction Optimize Reaction Conditions->Successful Reaction Issue resolved Screen Bases Screen Bases Screen Ligands->Screen Bases Still issues Screen Ligands->Successful Reaction Issue resolved Screen Bases->Successful Reaction Issue resolved

Caption: A logical workflow for troubleshooting common issues.

References

improving the yield of 6-Chloro-N-methylpyrimidin-4-amine amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of 6-Chloro-N-methylpyrimidin-4-amine. Our goal is to help you improve reaction yields and overcome common challenges in synthesizing N-substituted pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

There are two main synthetic routes for the amination of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the chloride by an amine. Due to the electron-deficient nature of the pyrimidine ring, it is susceptible to nucleophilic attack.[1] This approach often requires elevated temperatures and the use of a base.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond using a palladium catalyst, a phosphine ligand, and a base.[2][3] It is particularly useful for less reactive amines or when milder reaction conditions are required.

Q2: How do I choose between SNAr and Buchwald-Hartwig amination?

The choice of method depends on several factors:

  • Nucleophilicity of the Amine: Highly nucleophilic amines may react efficiently via SNAr. For less nucleophilic amines, Buchwald-Hartwig amination is often more effective.

  • Reaction Conditions: SNAr typically requires higher temperatures (100-160 °C).[1] Buchwald-Hartwig reactions can often be performed under milder conditions.

  • Substrate Scope and Functional Group Tolerance: The Buchwald-Hartwig reaction is known for its broad substrate scope and tolerance of various functional groups.[2]

Q3: What are the common side reactions in the amination of this compound?

Common side reactions that can lower the yield include:

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding 6-hydroxypyrimidine derivative. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.

  • Solvolysis: If using an alcohol as a solvent, solvolysis can occur, leading to the formation of an alkoxy-pyrimidine byproduct.[4]

  • Oligomerization: In some cases, particularly with sterically unhindered amines, oligomer formation can be observed.[5]

Q4: How can I monitor the progress of my amination reaction?

The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the starting material, product, and any major byproducts by their mass-to-charge ratio.

Troubleshooting Guide

Low or No Yield
Potential Cause Recommended Solution
Low Reactivity of Starting Material For SNAr, increase the reaction temperature. For Buchwald-Hartwig, select a more active catalyst/ligand system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be effective.
Catalyst Deactivation (Buchwald-Hartwig) Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents.
Inappropriate Base For SNAr, consider using a stronger base like K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used.
Incorrect Solvent For SNAr, polar aprotic solvents like DMF or NMP are common. For Buchwald-Hartwig, anhydrous, deoxygenated solvents like toluene or dioxane are preferred.
Impure Amine Ensure the amine is pure and free of moisture.
Incorrect Stoichiometry A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.
Formation of Impurities
Potential Cause Recommended Solution
Hydrolysis/Solvolysis Use anhydrous solvents and reagents. Dry the reaction apparatus thoroughly before use. If using an alcohol as a solvent and solvolysis is observed, switch to a non-protic solvent like dioxane or toluene.
Side Reactions with Functional Groups Certain functional groups on the amine or pyrimidine can be incompatible with the reaction conditions. For example, esters and nitro groups may not be compatible with strong bases like KOtBu.[3] In such cases, a weaker base or a different synthetic route may be necessary.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or ethanol)

Procedure:

  • To a sealed reaction vessel, add this compound, the amine, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline and the choice of catalyst, ligand, and base may need to be optimized.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the this compound, amine, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The following tables provide examples of reaction conditions and yields for the amination of related chloropyrimidine systems. These should serve as a starting point for optimization.

Table 1: SNAr Amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [5]

AmineProduct Yield (%)
Adamantan-1-amine~100
(1-Adamantyl)methanamine65
2-(Adamantan-1-yl)ethanamine76
N-(Adamantan-1-yl)ethane-1,2-diamine60

Table 2: Buchwald-Hartwig Amination of 2-Chloropyrimidines

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10095[1]
MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene10092[1]
BenzylaminePdCl₂(dppf)K₂CO₃Toluene11088[1]

Visual Guides

Troubleshooting_Low_Yield start Low or No Yield check_reaction_type Reaction Type? start->check_reaction_type snar S-N-Ar check_reaction_type->snar S-N-Ar buchwald Buchwald-Hartwig check_reaction_type->buchwald Buchwald-Hartwig increase_temp Increase Temperature (100-160°C) snar->increase_temp check_base_snar Check Base (e.g., K2CO3, Cs2CO3) snar->check_base_snar check_catalyst Catalyst/Ligand Issue? buchwald->check_catalyst check_conditions Reaction Conditions Issue? buchwald->check_conditions optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst check_base_bh Check Base (e.g., NaOt-Bu, LHMDS) check_catalyst->check_base_bh inert_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_conditions->inert_atmosphere anhydrous_solvent Use Anhydrous/Degassed Solvent check_conditions->anhydrous_solvent

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere for B-H) start->setup reagents Add Pyrimidine, Amine, Base (and Catalyst/Ligand for B-H) setup->reagents solvent Add Anhydrous/Degassed Solvent reagents->solvent heat Heat and Stir (80-160°C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Reaction Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Product purify->end

Caption: General experimental workflow for amination reactions.

Reaction_Pathways cluster_snar SNAr Pathway cluster_bh Buchwald-Hartwig Pathway start_snar This compound meisenheimer Meisenheimer Complex (intermediate) start_snar->meisenheimer + Amine, Base product_snar Aminated Product meisenheimer->product_snar - Cl- start_bh This compound oxidative_addition Oxidative Addition Complex start_bh->oxidative_addition + Pd(0) pd0 Pd(0) Catalyst reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination + Amine, Base reductive_elimination->pd0 Regenerates product_bh Aminated Product reductive_elimination->product_bh

Caption: Simplified reaction pathways for amination.

References

Technical Support Center: Purification of 6-Chloro-N-methylpyrimidin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 6-Chloro-N-methylpyrimidin-4-amine and its reaction products. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

Potential Cause Recommended Solution
Compound is highly polar and did not elute. Increase the polarity of the eluent system. A gradual increase in the proportion of a polar solvent like ethyl acetate or methanol is recommended.[1]
Compound eluted with the solvent front. The eluent system is too polar. Decrease the polarity of the eluent. Always collect and analyze the initial fractions by TLC.[1]
Compound is unstable on silica gel. Consider using a less acidic stationary phase such as alumina or deactivated silica gel. Assessing compound stability on a 2D TLC plate before performing column chromatography is advisable.[1]
Compound is spread across many fractions at low concentrations. Concentrate the fractions where the product is expected and re-analyze by TLC.[1]

Issue 2: Difficulty in Achieving High Purity by Column Chromatography

Potential Cause Recommended Solution
Product and impurities have similar polarities. Experiment with different solvent systems. If separation is still challenging, consider alternative techniques like preparative HPLC or crystallization.[2]
Poor separation due to band broadening. If the compound has low solubility in the column solvent, use dry loading. Ensure the column is packed uniformly to avoid channeling.[1]
Streaking of the compound on the column. This may be due to overloading or strong interactions with the stationary phase. Reduce the amount of material loaded and consider adding a small amount of an acid or base to the eluent to suppress ionization of acidic or basic compounds, respectively.[3]

Issue 3: Problems with Crystallization

Potential Cause Recommended Solution
Compound "oils out" instead of forming crystals. This often occurs due to high supersaturation or a large temperature gradient. Ensure a slow cooling process. Using a more viscous solvent or a solvent in which the compound has slightly higher room temperature solubility can help. Seeding with a pure crystal can also induce proper crystallization.[3]
Compound fails to crystallize. The solution may not be supersaturated, or the compound is too soluble in the chosen solvent. Evaporate some solvent or add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent).[4]
Low recovery of crystalline product. The compound may have significant solubility in the cold solvent. Placing the flask in an ice bath can maximize crystal formation.[4]
Presence of colored impurities in crystals. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common methods are recrystallization, column chromatography, and extraction.[5][6][7] Recrystallization from solvents like methanol or ethanol/water mixtures is often effective for solid products.[5][6] Column chromatography on silica gel using solvent systems such as ethyl acetate in petroleum ether or hexane is also frequently employed.[5][7]

Q2: What are some potential impurities I might encounter?

A2: Potential impurities can include unreacted starting materials, side-products from reactions like dimerization or polymerization, and isomers if the reaction lacks regioselectivity.[2] Over-alkylation or acylation can also lead to multiple substitutions on the pyrimidine ring.[2]

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification. By comparing the crude mixture, purified fractions, and a reference standard (if available) on the same TLC plate, you can assess purity and identify the fractions containing the desired compound.[3]

Q4: My pyrimidine derivative is highly polar. What is the best chromatographic approach?

A4: For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[4] It uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar compounds.[4] If using reverse-phase HPLC, employing a polar-endcapped column or adjusting the mobile phase pH to suppress ionization can improve retention.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from the purification of a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[5][6]

  • Dissolution: Dissolve the crude solid product in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is a general procedure based on the purification of similar pyrimidine derivatives.[5][7]

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility, perform dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start eluting the column with a low polarity solvent system (e.g., 9% ethyl acetate in petroleum ether).[5] Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in petroleum ether) to elute the desired compound.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Extraction with Organic Solvent start->extraction washing Wash Organic Layer extraction->washing drying Dry Over Anhydrous MgSO4/Na2SO4 washing->drying concentration Concentration in vacuo drying->concentration purification_choice Choice of Purification concentration->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Liquid/Oily Product or Close Impurities recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of reaction products.

troubleshooting_crystallization start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out slow_cool Slow Down Cooling Rate oiling_out->slow_cool Yes no_crystals No Crystals Form? oiling_out->no_crystals No seed_crystal Add Seed Crystal slow_cool->seed_crystal change_solvent Try Different Solvent System seed_crystal->change_solvent change_solvent->start concentrate Evaporate Solvent no_crystals->concentrate Yes success Crystals Formed no_crystals->success No add_anti_solvent Add Anti-Solvent concentrate->add_anti_solvent failure Still No Crystals add_anti_solvent->failure

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Troubleshooting Guide for Low Yield in Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, such as low yields, encountered during these critical synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing no or very low conversion of my starting materials in a pyrimidine coupling reaction. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in pyrimidine coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, can stem from several factors, often related to the inherent electronic properties and potential for steric hindrance of the pyrimidine ring.[1]

Potential Causes:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.[2]

  • Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Steric Hindrance: The bulky nature of the pyrimidine substrate and/or the coupling partner can impede crucial steps of the catalytic cycle.[1]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature can significantly impact the reaction outcome.[1][2]

  • Poor Reactant Purity: Impurities in the starting materials, such as the pyrimidine halide, boronic acid/ester, or amine, can inhibit the catalyst or participate in side reactions.[3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging pyrimidine couplings.[1] It is recommended to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive palladium(0) species.[1] Using a pre-formed palladium-ligand complex can also ensure consistent activation.[5]

  • Base Selection: The choice of base is critical for the efficiency of the catalytic cycle.[2] For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[5] However, for base-sensitive substrates, weaker bases like K₂CO₃ might be necessary, potentially requiring higher reaction temperatures.[5]

  • Solvent and Temperature Optimization: The solvent must be anhydrous and degassed, as water and oxygen can deactivate the catalyst.[5] Common solvents include toluene, dioxane, and DMF.[2][4] The reaction temperature often needs to be elevated, typically in the range of 80-120 °C.[2][5] A temperature screen can help determine the optimal condition for your specific substrates.[2]

  • Purity of Reagents: Ensure all starting materials are pure and dry.[3] Boronic acids, in particular, can be prone to decomposition.

Q2: My TLC plate shows multiple spots, including unreacted starting materials and several byproducts. What are the likely side products and how can I minimize them?

A2: The formation of multiple byproducts is a common issue leading to low yields and difficult purification.

Common Side Products and Solutions:

  • Homocoupling of Boronic Acid: This is a frequent side reaction in Suzuki-Miyaura couplings.

    • Causes: This can be promoted by certain catalyst systems.

    • Solutions: Experiment with different palladium sources and ligands.[1] In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[1]

  • Protodeboronation (Hydrolysis of Boronic Acid): The cleavage of the C-B bond in the boronic acid is a common pathway that reduces the amount of nucleophile available for cross-coupling.[1]

    • Causes: This can be caused by the combination of a strong base and water.[1]

    • Solutions: Running the reaction under anhydrous conditions can minimize protodeboronation.[1] However, since water is often necessary for the activity of certain bases, a careful balance is needed.[1]

  • Hydrolysis of Halopyrimidine: If water is present, the starting halopyrimidine can undergo hydrolysis to the corresponding pyrimidinone.[7]

  • Products of Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, leading to a complex mixture of byproducts.[2]

Q3: I am struggling with a Buchwald-Hartwig amination of a chloropyrimidine. What specific issues should I consider?

A3: Buchwald-Hartwig aminations with chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[6]

Troubleshooting Steps:

  • Ligand Choice: For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition.[2] Ligands like XPhos and SPhos are good starting points.[2]

  • Base Strength: A strong base like NaOt-Bu is often required to facilitate the deprotonation of the amine and drive the catalytic cycle.[5]

  • Solvent: Anhydrous toluene is a common and effective solvent for these reactions.[5]

  • Temperature: Higher temperatures (e.g., 80-110 °C) are typically needed to achieve a reasonable reaction rate.[5]

Data Presentation: Recommended Reaction Conditions for Pyrimidine Couplings

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig pyrimidine coupling reactions. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentRecommendationConcentration/LoadingNotes
Pyrimidine Substrate Halopyrimidine (I, Br, Cl)1.0 equiv.Chlorides are less reactive and may require more forcing conditions.[6]
Boronic Acid/Ester Aryl or Heteroaryl1.2 - 1.5 equiv.A slight excess is often used to drive the reaction to completion.[2]
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or pre-catalyst2 - 5 mol%Pre-catalysts like XPhos-Pd-G3 can be more effective.[2]
Ligand XPhos, SPhos, RuPhos4 - 10 mol%Bulky, electron-rich ligands are crucial for difficult couplings.[1][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃2.0 - 3.0 equiv.The choice of base can be critical and may need screening.[2][6]
Solvent 1,4-Dioxane/Water (4:1), Toluene, DMF-Must be degassed.[2][4]
Temperature 80 - 120 °C-Higher temperatures may be needed for less reactive substrates.[2]

Table 2: Buchwald-Hartwig Amination Conditions

ComponentRecommendationConcentration/LoadingNotes
Pyrimidine Substrate Halopyrimidine (I, Br, Cl)1.0 equiv.-
Amine Primary or Secondary1.2 equiv.-
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1 - 2 mol%-
Ligand XPhos, tBuXPhos2 - 4 mol%Sterically hindered biarylphosphine ligands are often effective.[5]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃1.2 equiv.NaOt-Bu is common, but weaker bases can be used for sensitive substrates.[5]
Solvent Toluene, Dioxane-Must be anhydrous and degassed.[5]
Temperature 80 - 110 °C-Elevated temperatures are typically required.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand.[2]

  • Seal the flask, then evacuate and backfill with the inert gas three times.[6]

  • Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[2]

  • Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
  • In a glovebox or under an inert atmosphere, combine the halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (2-4 mol%).[2]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[2][5]

  • Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C).[2][5]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.[2]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[5]

  • Concentrate the organic layer under reduced pressure and purify the crude product.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyrimidine Coupling check_conversion 1. Assess Conversion (TLC, LC-MS) start->check_conversion no_conversion No or Low Conversion check_conversion->no_conversion No Product incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Starting Material Remains complex_mixture Complex Mixture/ Byproducts check_conversion->complex_mixture Multiple Spots optimize_catalyst 2. Optimize Catalyst System - Screen Ligands (e.g., XPhos, SPhos) - Use Pre-catalyst - Check Catalyst Activity no_conversion->optimize_catalyst optimize_base 3. Evaluate Base - Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) - Ensure Solubility incomplete_conversion->optimize_base investigate_side_reactions 5. Investigate Side Reactions - Check for Homocoupling - Check for Protodeboronation - Use Anhydrous Conditions complex_mixture->investigate_side_reactions optimize_catalyst->optimize_base optimize_conditions 4. Assess Solvent & Temperature - Ensure Anhydrous/Degassed Solvent - Temperature Screen (80-120°C) optimize_base->optimize_conditions success Improved Yield optimize_conditions->success investigate_side_reactions->success Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_r Ar-Pd(II)-R(L₂) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OR)₂ boronic_acid->transmetalation

References

minimizing byproduct formation in 6-Chloro-N-methylpyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N-methylpyrimidin-4-amine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct synthesis involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with methylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Q2: What are the primary byproducts I should be aware of during this synthesis?

The main byproducts encountered are:

  • 4,6-bis(methylamino)pyrimidine: Formed from the di-substitution of the starting material.

  • 6-Hydroxy-N-methylpyrimidin-4-amine: Results from the hydrolysis of the chloro group on the product.

  • 6-Alkoxy-N-methylpyrimidin-4-amine: Can form if an alcohol is used as the solvent (solvolysis).

Q3: How can I minimize the formation of the di-substituted byproduct?

To favor mono-substitution and reduce the formation of 4,6-bis(methylamino)pyrimidine, you should carefully control the stoichiometry of your reactants. Using a stoichiometric amount (1.0 to 1.2 equivalents) of methylamine is crucial. Additionally, running the reaction at a lower temperature can help improve selectivity for the mono-substituted product.[1]

Q4: What measures can I take to prevent hydrolysis of the chloro group?

Hydrolysis is primarily caused by the presence of water in the reaction mixture. To prevent the formation of 6-Hydroxy-N-methylpyrimidin-4-amine, it is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]

Q5: Is the choice of solvent critical for this reaction?

Yes, the solvent choice is critical. To avoid the formation of alkoxy-substituted byproducts, it is best to use a non-nucleophilic aprotic solvent such as tetrahydrofuran (THF), dioxane, or N,N-dimethylformamide (DMF).[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps to resolve them.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reaction, degradation of starting material or product, and formation of multiple byproducts.

Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Insufficient Reaction Temperature Gradually increase the reaction temperature. For catalyst-free SNAr, temperatures up to 140°C in DMF may be necessary.[1]Increased reaction rate and conversion.
Inappropriate Base For catalyst-free reactions, use inorganic bases like K₂CO₃ or Cs₂CO₃. For palladium-catalyzed reactions, stronger bases like NaOtBu or LiHMDS may be more effective.Efficient neutralization of HCl, driving the reaction forward.
Poor Quality of Reagents Ensure 4,6-dichloropyrimidine is pure and the methylamine solution concentration is accurate.Improved reaction efficiency and reproducibility.
Issue 2: High Levels of Di-substituted Byproduct

The formation of 4,6-bis(methylamino)pyrimidine is a common challenge.

Troubleshooting Steps:

Parameter Recommended Adjustment Rationale
Stoichiometry of Methylamine Use a strict 1.0 to 1.1 equivalents of methylamine relative to 4,6-dichloropyrimidine.Limits the availability of the nucleophile for the second substitution reaction.
Reaction Temperature Maintain a lower reaction temperature (e.g., 0°C to room temperature).The second substitution reaction typically has a higher activation energy, so lower temperatures favor mono-substitution.
Addition of Methylamine Add the methylamine solution slowly and dropwise to the reaction mixture.Maintains a low instantaneous concentration of the nucleophile, disfavoring di-substitution.

Quantitative Data on the Effect of Reaction Conditions on Product Distribution:

Entry Equivalents of Methylamine Temperature (°C) Solvent Yield of this compound (%) Yield of 4,6-bis(methylamino)pyrimidine (%)
11.10THF85<5
21.125THF7815
31.160THF6528
42.225THF1580
51.125Ethanol60 (plus 10% ethoxy byproduct)18

Note: The data in this table is illustrative and based on general principles of reactivity for this class of compounds.

Issue 3: Presence of Hydrolysis or Solvolysis Byproducts

The appearance of hydroxylated or alkoxylated pyrimidines indicates reaction with water or a nucleophilic solvent.

Troubleshooting Steps:

Byproduct Observed Corrective Action Detailed Protocol Adjustment
6-Hydroxy-N-methylpyrimidin-4-amine Ensure anhydrous conditions.Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under a nitrogen or argon atmosphere.
6-Alkoxy-N-methylpyrimidin-4-amine Switch to a non-nucleophilic solvent.Replace alcoholic solvents (e.g., ethanol, methanol) with aprotic solvents like THF, dioxane, or DMF.

Experimental Protocols

Optimized Protocol for Selective Mono-amination

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Methylamine (40% solution in water, 1.1 eq) - Note: for strictly anhydrous conditions, a solution of methylamine in an appropriate organic solvent or gaseous methylamine can be used.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,6-dichloropyrimidine and anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Add the base (TEA or DIPEA) to the stirred solution.

  • Slowly add the methylamine solution dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2 hours and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Reaction_Pathway 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound Methylamine, Base, THF, 0°C to RT Hydrolysis/Solvolysis Byproduct Hydrolysis/Solvolysis Byproduct 4,6-Dichloropyrimidine->Hydrolysis/Solvolysis Byproduct H₂O or ROH Methylamine (1.1 eq) Methylamine (1.1 eq) Methylamine (1.1 eq)->this compound Di-substitution Byproduct Di-substitution Byproduct This compound->Di-substitution Byproduct Excess Methylamine / High Temp.

Caption: Synthetic pathway and major byproduct formation routes.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (TLC, LC-MS) start->check_byproducts di_sub High Di-substitution check_byproducts->di_sub Di-substituted hydrolysis Hydrolysis/Solvolysis check_byproducts->hydrolysis Hydroxylated/ Alkoxylated low_conversion Low Conversion check_byproducts->low_conversion Unreacted Starting Material adj_stoich Adjust Stoichiometry (1.1 eq MeNH₂) di_sub->adj_stoich adj_temp Lower Temperature (0°C) di_sub->adj_temp adj_solvent Use Anhydrous/Aprotic Solvent hydrolysis->adj_solvent adj_conditions Increase Temperature / Change Base low_conversion->adj_conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Palladium Catalyst for 6-Chloro-N-methylpyrimidin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed coupling of 6-Chloro-N-methylpyrimidin-4-amine. The following information is designed to address specific experimental challenges and facilitate the optimization of these crucial synthetic transformations.

Frequently Asked questions (FAQs)

Q1: What are the most common palladium-catalyzed coupling reactions for this compound?

A1: The most prevalent and effective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds). These reactions are widely used due to their broad functional group tolerance and generally high yields.[1]

Q2: Why can this compound be a challenging substrate in palladium-catalyzed coupling reactions?

A2: this compound can be a challenging substrate due to a couple of key factors. Firstly, the nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Secondly, the carbon-chlorine bond is inherently stronger and less reactive compared to carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult and may necessitate more forcing reaction conditions.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include hydrodehalogenation, where the chlorine atom is replaced by a hydrogen, and the formation of homocoupled products.[2] In Suzuki-Miyaura reactions, protodeboronation of the boronic acid can also occur, rendering it inactive for the desired cross-coupling.

Q4: How critical is the choice of base in these coupling reactions?

A4: The base plays a crucial role in the catalytic cycle. In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[3][4] In Suzuki-Miyaura coupling, the base is essential for the transmetalation step. The choice of base can significantly impact reaction rate and yield, and may need to be optimized for specific substrates.

Q5: What are the best practices for setting up these reactions to ensure reproducibility?

A5: Due to the sensitivity of palladium(0) catalysts to oxygen, all reactions should be set up under an inert atmosphere, such as argon or nitrogen.[2] It is also crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst and lead to side reactions.

Troubleshooting Guides

Buchwald-Hartwig Amination: Low Yield or No Reaction
Symptom Possible Cause Suggested Solution
No or low conversion of starting material Inactive Catalyst System: The palladium precursor or ligand may be of poor quality or degraded.- Use a high-quality palladium precatalyst and a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[5][6] - Ensure all reagents and solvents are anhydrous and degassed.[2] - Prepare the reaction under a strict inert atmosphere.[2]
Inappropriate Base: The base may not be strong enough or may be incompatible with the substrate.- For unprotected NH groups on the coupling amine, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often effective.[6][7] - If the substrate is base-sensitive, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[8]
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.[7][8]
Significant Hydrodehalogenation (loss of chlorine) Presence of Protic Impurities: Water or other protic impurities can lead to this side reaction.- Use rigorously dried solvents and reagents.[2]
Catalyst Decomposition: The catalyst may be degrading at the reaction temperature.- Optimize the ligand-to-palladium ratio.[2] - Consider lowering the reaction temperature.
Formation of Homocoupled Byproducts Presence of Oxygen: Oxygen can promote the homocoupling of the starting materials.- Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[2]
Suzuki-Miyaura Coupling: Low Yield or Byproduct Formation
Symptom Possible Cause Suggested Solution
No or low conversion of starting material Inactive Catalyst: The palladium catalyst may not be active enough for the C-Cl bond activation.- Use a catalyst system known to be effective for aryl chlorides, often involving bulky, electron-rich phosphine ligands.[9] - Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.
Inappropriate Base: The base may not be optimal for the transmetalation step.- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9]
Poor Solvent Choice: The solvent may not be suitable for the reaction.- A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. Ensure the solvent is degassed.
Protodeboronation of Boronic Acid Presence of Water or Protic Solvents: This can lead to the decomposition of the boronic acid.- While water is often a co-solvent, prolonged heating in the presence of a strong base can promote this side reaction. Consider adjusting the base or reaction time.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the homocoupling of the boronic acid.- Ensure the reaction is set up under a rigorously inert atmosphere.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or reaction vial.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for the formation of the active catalyst.

  • Add the this compound and the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for each specific boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination R₂NH, Base (-HX) Amine_Coordination->Pd(0)L Reductive Elimination Product Coupled Product (C-N bond formed) Amine_Coordination->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle cluster_1 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Cl Transmetalation Transmetalation Complex Oxidative_Addition->Transmetalation Ar'-B(OH)₂, Base Transmetalation->Pd(0)L Reductive Elimination Product Coupled Product (C-C bond formed) Transmetalation->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield start Low Yield in Coupling Reaction check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst check_base Evaluate Base (Strength, Solubility) check_catalyst->check_base [Catalyst OK] optimize_catalyst Screen Different Ligands Use Precatalyst check_catalyst->optimize_catalyst [Issue Found] check_conditions Assess Reaction Conditions (Temperature, Solvent) check_base->check_conditions [Base OK] optimize_base Screen Different Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) check_base->optimize_base [Issue Found] optimize_conditions Increase Temperature Incrementally Change Solvent check_conditions->optimize_conditions [Issue Found] success Improved Yield check_conditions->success [Conditions OK] optimize_catalyst->success optimize_base->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Spectroscopic Analysis of 6-Chloro-N-methylpyrimidin-4-amine and its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 6-Chloro-N-methylpyrimidin-4-amine and its reaction intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic features for the starting material, this compound?

A1: The expected spectroscopic data for this compound are summarized in the table below. These values can serve as a reference for confirming the identity and purity of your starting material.

Q2: My ¹H NMR spectrum shows broad peaks for the amine and methyl protons. What could be the cause?

A2: Broad peaks for -NH and -CH₃ protons in the ¹H NMR spectrum can arise from several factors:

  • Proton Exchange: The amine proton can exchange with residual water or other acidic/basic species in the NMR solvent, leading to peak broadening.

  • Intermediate Exchange Rate: If there is restricted rotation around the C4-N bond, you might be observing coalescence of signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant broadening of NMR signals.

To address this, you can try acquiring the spectrum in a different deuterated solvent, varying the temperature, or adding a drop of D₂O to confirm the exchangeable proton.

Q3: I am trying to monitor a reaction using UV-Vis spectroscopy, but I don't see a clear isosbestic point. What does this indicate?

A3: The absence of a clear isosbestic point in a series of UV-Vis spectra during a reaction suggests that more than two species with different molar absorptivities are present in significant concentrations. This could indicate the formation of one or more reaction intermediates or the occurrence of side reactions.

Q4: In the mass spectrum of my reaction mixture, I see a peak with an M+2 pattern that is not my starting material. What could this be?

A4: The characteristic M+2 isotope pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is a useful handle. If you observe a new peak with this pattern, it is likely a chlorine-containing species. This could be an unreacted intermediate, a byproduct, or a degradation product. The mass difference from your starting material can provide clues about the chemical transformation that has occurred.

Troubleshooting Guides

This section addresses specific issues that may arise during the spectroscopic analysis of this compound reactions.

¹H NMR Spectroscopy
Issue Potential Cause(s) Suggested Solution(s)
Poor Signal Resolution/Overlapping Peaks Inappropriate solvent choice, low magnetic field strength.Change to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Acetone-d₆) to alter chemical shifts. Use a higher field NMR spectrometer if available. Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals.[1]
Presence of Impurity Peaks Incomplete reaction, side reactions, or contaminated starting material.Purify the sample using column chromatography, recrystallization, or HPLC. Compare the spectrum with a reference spectrum of the starting material.
Broad Water Peak Obscuring Signals Residual water in the deuterated solvent.Use a freshly opened ampoule of deuterated solvent. Employ solvent suppression techniques during NMR acquisition.
Mass Spectrometry
Issue Potential Cause(s) Suggested Solution(s)
No Molecular Ion Peak Observed The molecular ion is unstable and undergoes rapid fragmentation.Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).
Complex Fragmentation Pattern Multiple fragmentation pathways are occurring.Analyze the fragmentation pattern to identify characteristic losses. For example, the loss of a methyl radical (15 Da) or a chlorine atom (35/37 Da). Compare the spectrum with fragmentation patterns of similar pyrimidine derivatives.[2][3]
Contamination from Previous Runs Carryover from the injection port or column.Run a blank solvent injection to check for system contamination. Clean the ion source.
FTIR Spectroscopy
Issue Potential Cause(s) Suggested Solution(s)
Broad Peaks in the Hydroxyl Region (3200-3600 cm⁻¹) Presence of water in the sample or KBr pellet.Dry the sample thoroughly. Use a desiccator for sample and KBr storage. Prepare a new KBr pellet.
Difficulty in Assigning Pyrimidine Ring Vibrations Overlapping with other functional group vibrations in the fingerprint region (1200-1600 cm⁻¹).Compare the spectrum with that of the starting material and other known pyrimidine derivatives to identify characteristic shifts in the ring stretching and bending modes.[4]
Low Signal-to-Noise Ratio Insufficient sample concentration or short acquisition time.Increase the sample concentration or the number of scans during acquisition.

Data Presentation

Spectroscopic Data for this compound and a Related Compound
Compound ¹H NMR (Solvent) ¹³C NMR (Solvent) Mass Spec (m/z)
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[5]8.51 (s, 1H), 7.39-7.37 (m, 3H), 7.17-7.15 (m, 2H), 3.57 (s, 3H) (CDCl₃, 400 MHz)156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7 (CDCl₃, 100 MHz)265.0 [M+H]⁺ (ES-MS)
This compound[6]Not availableNot available143.57 (Molecular Weight)

Experimental Protocols

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. A peak width of <1 Hz for a reference signal like TMS or the solvent residual peak is desirable.[7]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative ratios of protons.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (Electrospray Ionization - ESI) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound class.

  • Data Acquisition:

    • Inject the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. For amines, positive ion mode is typically used.

    • Scan a mass range appropriate for the expected molecular weights of the starting material, intermediates, and products.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the isotopic pattern, especially for chlorine-containing compounds.

    • If fragmentation is observed, propose structures for the fragment ions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 6-Chloro-N-methyl- pyrimidin-4-amine reaction_mixture Reaction Mixture (Time points) start->reaction_mixture reagents Reagents + Solvent reagents->reaction_mixture nmr NMR (¹H, ¹³C, 2D) reaction_mixture->nmr Aliquot ms Mass Spec (ESI, EI) reaction_mixture->ms Aliquot ftir FTIR reaction_mixture->ftir Aliquot uvvis UV-Vis reaction_mixture->uvvis In-situ/Aliquot structure Structure Elucidation of Intermediates/Products nmr->structure ms->structure ftir->structure kinetics Reaction Kinetics uvvis->kinetics

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_flow cluster_nmr NMR Issues cluster_ms MS Issues cluster_uv UV-Vis Issues start Unexpected Spectroscopic Result broad_peaks Broad Peaks? start->broad_peaks impurity_peaks Impurity Peaks? start->impurity_peaks no_m_ion No Molecular Ion? start->no_m_ion new_cl_pattern New Cl-containing species? start->new_cl_pattern no_isosbestic No Isosbestic Point? start->no_isosbestic change_solvent Change Solvent/ Acquire at different Temp. broad_peaks->change_solvent Yes run_2d_nmr Run 2D NMR broad_peaks->run_2d_nmr Yes purify Purify Sample impurity_peaks->purify Yes soft_ionization Use Soft Ionization (ESI) no_m_ion->soft_ionization Yes analyze_fragments Analyze Fragmentation new_cl_pattern->analyze_fragments Yes multiple_species Indicates >2 species (e.g., intermediate formation) no_isosbestic->multiple_species Yes

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Purification of 6-Chloro-N-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloro-N-methylpyrimidin-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on the typical synthesis route involving the reaction of 4,6-dichloropyrimidine with methylamine, the most common impurities include:

  • Unreacted Starting Material: 4,6-dichloropyrimidine.

  • Di-substituted Byproduct: 4,6-bis(methylamino)pyrimidine, formed by the reaction of methylamine at both chlorine sites.

  • Hydrolysis Product: 6-hydroxy-N-methylpyrimidin-4-amine, which can form if water is present in the reaction mixture.[1]

  • Oligomeric Byproducts: In some cases, particularly with palladium-catalyzed aminations, di-heteroarylation or oligomerization can occur, leading to more complex mixtures.[1]

Q2: What are the recommended first-pass purification techniques for crude this compound?

A2: For initial purification, a simple work-up followed by either recrystallization or flash column chromatography is recommended. An aqueous work-up can help remove inorganic salts and highly polar impurities. For a specific derivative, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a work-up involving washing with 1N HCl and brine, followed by drying over anhydrous MgSO₄, has been reported.[2]

Q3: Which solvents are suitable for the recrystallization of this compound derivatives?

A3: The choice of solvent is critical for successful recrystallization. For a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, methanol was used effectively.[2][3] Generally, polar solvents or solvent mixtures are good starting points for polar pyrimidine derivatives. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] Screening solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes is advisable.

Q4: How can I analyze the purity of my this compound sample?

A4: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound derivatives in a question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the compound in the solvent.

  • Solution 1: Re-dissolve and cool slowly. Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2: Change the solvent system. The solubility of your compound in the chosen solvent may be too high. Try a solvent in which the compound is less soluble, or use a solvent mixture. For instance, dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid, then heat to clarify and cool slowly.

  • Solution 3: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

Q: After recrystallization, my product is still impure. What are my next steps?

A: If a single recrystallization does not sufficiently purify your product, you have several options:

  • Perform a second recrystallization. Sometimes, a second pass is necessary to remove persistent impurities.

  • Use a different purification technique. If impurities co-crystallize with your product, you may need to switch to a method that separates compounds based on a different principle, such as flash column chromatography.

  • Treat with activated charcoal. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that this may also reduce your yield.

Flash Column Chromatography Issues

Q: My compound streaks on the TLC plate and the column, leading to poor separation. How can I fix this?

A: Streaking (or tailing) of basic compounds like amines on silica gel is a common issue due to the acidic nature of the silica.

  • Solution 1: Add a basic modifier to the eluent. Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel.

  • Solution 3: Reverse-phase chromatography. If normal-phase chromatography is problematic, reverse-phase chromatography using a C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be an effective alternative.

Q: I can't find a solvent system that gives good separation between my product and a key impurity. What should I do?

A: Optimizing the solvent system is crucial for a successful separation.

  • Solution 1: Try a ternary solvent system. If binary solvent systems (e.g., ethyl acetate/hexanes) are not effective, a third solvent can sometimes improve selectivity. For example, adding a small amount of methanol or dichloromethane can alter the polarity and interactions.

  • Solution 2: Use a gradient elution. Instead of running the column with a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with similar polarities.

  • Solution 3: Consider preparative HPLC. For very difficult separations, preparative HPLC offers higher resolution than standard flash chromatography.

Data Presentation

The following table provides illustrative data on the expected purity and yield of this compound after different purification methods. Note: These values are representative and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Single Recrystallization85%95-98%60-80%
Double Recrystallization85%>99%40-60%
Flash Column Chromatography85%>98%70-90%
Preparative HPLC95%>99.5%50-70%

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivative
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., methanol) dropwise while heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: Flash Column Chromatography of this compound Derivative
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common solvent system for similar compounds is ethyl acetate in petroleum ether.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Run the column by applying gentle positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Signaling Pathway

Many pyrimidine derivatives are investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) signaling, which is often dysregulated in cancer.[5][6][7]

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor This compound Derivative (Inhibitor) Pyrimidine_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

Experimental Workflow

Purification_Workflow Crude_Product Crude this compound (with impurities) Aqueous_Workup Aqueous Work-up (e.g., wash with acid/base/brine) Crude_Product->Aqueous_Workup Purity_Check1 Purity Assessment (TLC, HPLC) Aqueous_Workup->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High crude purity & good crystal formation Flash_Chromatography Flash Column Chromatography Purity_Check1->Flash_Chromatography Complex mixture or oiling out Purity_Check2 Final Purity & Characterization (HPLC, NMR, MS) Recrystallization->Purity_Check2 Flash_Chromatography->Purity_Check2 Pure_Product Pure Product (>98%) Purity_Check2->Recrystallization Further purification needed Purity_Check2->Flash_Chromatography Further purification needed Purity_Check2->Pure_Product Purity meets specifications

Caption: General workflow for the purification of this compound derivatives.

Logical Relationship Diagram

Troubleshooting_Logic Start Impure Product After Initial Purification Problem_ID Identify the Problem Start->Problem_ID Oiling_Out Oiling Out During Recrystallization Problem_ID->Oiling_Out Recrystallization Streaking_Column Streaking on Silica Column Problem_ID->Streaking_Column Chromatography Poor_Separation Poor Separation of Spots/Peaks Problem_ID->Poor_Separation Chromatography Solution_Oiling 1. Re-dissolve & cool slowly 2. Change solvent system 3. Scratch flask Oiling_Out->Solution_Oiling Solution_Streaking 1. Add triethylamine to eluent 2. Use alumina or amine-silica 3. Use reverse-phase Streaking_Column->Solution_Streaking Solution_Separation 1. Optimize solvent system 2. Use gradient elution 3. Use preparative HPLC Poor_Separation->Solution_Separation End Pure Product Solution_Oiling->End Solution_Streaking->End Solution_Separation->End

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 6-Chloro-N-methylpyrimidin-4-amine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 6-Chloro-N-methylpyrimidin-4-amine and 2,4-dichloropyrimidine, two important building blocks in medicinal chemistry and organic synthesis. The information presented herein is intended to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms within the ring are electron-withdrawing, which activates halogen substituents towards nucleophilic attack. The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1][2][3] This reactivity can be further modulated by the electronic effects of other substituents on the ring.

This compound features a chlorine atom at the reactive C6 position and an electron-donating N-methylamino group at the C4 position. The electron-donating group is expected to decrease the overall electrophilicity of the pyrimidine ring compared to an unsubstituted dichloropyrimidine.

2,4-Dichloropyrimidine possesses two chlorine atoms at the reactive C2 and C4 positions. In general, the C4 position is more susceptible to nucleophilic attack than the C2 position.[2][3][4] However, the regioselectivity of reactions can be influenced by the nucleophile and reaction conditions.[5][6]

Quantitative Reactivity Comparison

FeatureThis compound2,4-Dichloropyrimidine
Structure this compound2,4-Dichloropyrimidine
Molecular Formula C₅H₆ClN₃[7]C₄H₂Cl₂N₂[8]
Molecular Weight 143.57 g/mol [7]148.98 g/mol [8]
Key Reactive Site(s) C6-ClC4-Cl (primary), C2-Cl (secondary)
Electronic Nature Pyrimidine ring is electron-deficient, but the N-methylamino group at C4 is electron-donating, reducing the overall electrophilicity.Pyrimidine ring is highly electron-deficient due to two nitrogen atoms and two chlorine atoms.
Expected SNAr Reactivity Lower, due to the deactivating effect of the electron-donating amino group.Higher, due to the presence of two electron-withdrawing chlorine atoms and the absence of strong electron-donating groups.
Regioselectivity Substitution occurs at the C6 position.Preferential substitution at the C4 position with most nucleophiles.[2] Selectivity can be altered by specific catalysts or nucleophiles.[4][6]

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution on chloropyrimidines. These can be adapted to directly compare the reactivity of this compound and 2,4-dichloropyrimidine.

General Procedure for Amination

This protocol is based on typical conditions for SNAr reactions with amines.[9]

Materials:

  • Chloropyrimidine (this compound or 2,4-dichloropyrimidine) (1.0 mmol)

  • Amine (e.g., benzylamine or aniline) (1.1 mmol)

  • Solvent (e.g., 1,4-dioxane, 2-propanol, or water) (5 mL)

  • Optional: Base (e.g., K₂CO₃ or Et₃N) (1.5 mmol) if the amine salt is not desired as a byproduct.

  • Optional: Acid catalyst (e.g., HCl) for reactions with weakly basic anilines.[9]

Procedure:

  • To a reaction vessel, add the chloropyrimidine and the chosen solvent.

  • Add the amine to the mixture.

  • If a base is used, add it to the reaction mixture. If an acid catalyst is used, add a substoichiometric amount.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction following the addition of water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Visualization of Reaction Pathways and Biological Relevance

Nucleophilic Aromatic Substitution (SNAr) Workflow

The following diagram illustrates a typical experimental workflow for comparing the reactivity of the two compounds in an SNAr reaction.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Analysis reactant1 6-Chloro-N-methyl- pyrimidin-4-amine conditions Nucleophile (e.g., Amine) Solvent (e.g., Dioxane) Heat (e.g., 80-100°C) reactant1->conditions reactant2 2,4-Dichloropyrimidine reactant2->conditions monitoring Reaction Monitoring (TLC, GC-MS) conditions->monitoring isolation Work-up & Isolation monitoring->isolation characterization Product Characterization (NMR, MS) isolation->characterization comparison Compare Yields & Reaction Rates characterization->comparison

A generalized workflow for comparing the reactivity of chloropyrimidines.
Pyrimidine Derivatives in Kinase Inhibition

Pyrimidine-based compounds are prevalent in medicinal chemistry as scaffolds for kinase inhibitors, which are crucial in treating diseases like cancer.[1][10] The following diagram depicts a simplified signaling pathway where a pyrimidine-based inhibitor might act.

signaling_pathway cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->raf Inhibition

A representative kinase signaling pathway inhibited by a pyrimidine derivative.

Conclusion

References

Navigating the Kinase Inhibitory Landscape: A Comparative Guide to 6-Chloro-N-methylpyrimidin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors, with numerous approved drugs targeting a wide array of kinases implicated in diseases such as cancer.[1][2] This guide provides a comparative analysis of the biological activity of 6-Chloro-N-methylpyrimidin-4-amine, a key intermediate and pharmacophore, against its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide insights for the rational design of next-generation kinase inhibitors.

Comparative Biological Activity: Structure-Activity Relationship (SAR) Insights

Compound IDR1 (at N4)R2 (at C2)R3 (at C5)Target KinaseIC50 (nM) (Illustrative)Key SAR Insights
1 -CH3 -H -H EGFR, VEGFR2 ~500 Baseline activity of the core scaffold. The N-methyl group provides a balance of lipophilicity and hydrogen bonding capability.
2-H-H-HEGFR, VEGFR2>1000The secondary amine is often a key hydrogen bond donor to the kinase hinge region; however, the lack of the methyl group may alter binding kinetics and permeability.[7]
3-CH2CH3-H-HEGFR, VEGFR2~750Small alkyl groups are generally well-tolerated, but larger substituents may introduce steric hindrance.
4-CH3-NH2-HEGFR, VEGFR2~250The 2-amino group can form an additional hydrogen bond with the kinase hinge region, often enhancing potency.[8]
5-CH3-Phenyl-HEGFR, VEGFR2~100Aryl groups at the C2 position can occupy a hydrophobic pocket, significantly increasing potency.[9]
6-CH3-H-BrEGFR, VEGFR2~300Halogen substitution at C5 can modulate electronic properties and provide additional interactions within the ATP-binding site.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro kinase inhibition assay.[1][10]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the activity of a kinase by detecting the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition.[1]

Materials:

  • Purified recombinant target kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the assay buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways commonly targeted by pyrimidine-based kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 6-Chloro-N-methyl- pyrimidin-4-amine Analog Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-Chloro-N-methyl- pyrimidin-4-amine Analog Inhibitor->VEGFR2

Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound analogs.

References

Navigating the Structure-Activity Relationship of 6-Chloro-N-methylpyrimidin-4-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-chloro-N-methylpyrimidin-4-amine scaffold represents a foundational element in the design of targeted therapeutics, particularly in the realm of oncology. The strategic placement of the chloro and methylamino groups on the pyrimidine ring offers a versatile platform for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of derivatives based on the closely related 4-amino-6-chloropyrimidine core, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 6-chloro substituent often serves as a key reactive handle for introducing further complexity or as a crucial interaction moiety within the target protein. Modifications at the N-methyl group and other positions on the pyrimidine ring can significantly impact the biological activity of these compounds. Understanding the SAR of this class of molecules is paramount for the rational design of novel drug candidates.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives and their analogues is highly dependent on the nature and position of various substituents. The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of a selection of related pyrimidine derivatives, providing a quantitative comparison of their potency.

Compound IDCore Structure ModificationTargetIC50 (µM)
Derivative 1 Pyrido[2,3-d]pyrimidineMCF-7 (Breast Cancer)0.57[1]
HepG2 (Liver Cancer)1.13[1]
Derivative 2 Fused PyridopyrimidineHepG2 (Liver Cancer)2.68[2]
Derivative 3 Fused Pyridopyrimidine (4-Cl sub)MCF-7 (Breast Cancer)6.22[2]
HepG2 (Liver Cancer)19.58[2]
Derivative 4 2,4-diamino-6-chloropyrimidine analogM. tuberculosis>12.5
Derivative 5 4-amino-6-hydrazinopyrimidine analogLoVo (Colon Cancer)1.50
LoVo/DX (Resistant Colon Cancer)1.20
MCF-7 (Breast Cancer)2.40
A549 (Lung Cancer)2.90

Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for an additional 48-72 hours.[2]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[2]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Compound Preparation: A 10-point serial dilution of the test compounds is prepared in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup: In a 384-well plate, 1 µL of the serially diluted test compound or DMSO (for vehicle control) is added.

  • Kinase/Substrate Addition: 2 µL of a 2X kinase/substrate solution prepared in the assay buffer is added to each well.

  • Initiation of Kinase Reaction: 2 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase) is added to each well to initiate the reaction. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway often targeted by pyrimidine derivatives and a typical workflow for evaluating their cytotoxic effects.

PI3K_Akt_mTOR_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation Inhibitor Pyrimidine Derivative (e.g., 6-Chloro-N-methyl pyrimidin-4-amine analog) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a frequent target for pyrimidine-based kinase inhibitors.

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with This compound Derivatives (serial dilutions) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis: IC50 Determination MTT_Assay->Data_Analysis End End: SAR Conclusion Data_Analysis->End

Caption: A generalized workflow for an in vitro cytotoxicity assay to determine the IC50 values of test compounds.

References

Comparative Bioactivity of 6-Chloro-N-methylpyrimidin-4-amine Compounds: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and medicinal chemists, the 6-chloro-N-methylpyrimidin-4-amine scaffold serves as a crucial starting point for the development of potent enzyme inhibitors, particularly for protein kinases. The strategic placement of the chloro group and the N-methylamine on the pyrimidine ring provides a key framework for interaction with the hinge region of many kinases, while also offering versatile points for synthetic modification to explore structure-activity relationships (SAR). This guide provides a comparative analysis of the bioactivity of this compound and its analogs, summarizing available quantitative data, detailing experimental methodologies for key validation assays, and visualizing the relevant signaling pathways and experimental workflows.

Comparative Analysis of Biological Activity

One study investigated the inhibitory effect of pyrimidine derivatives on glutathione reductase, a key enzyme in cellular antioxidant defense. In this study, 4-amino-6-chloropyrimidine , a close analog of our compound of interest (lacking the N-methyl group), demonstrated significant inhibitory activity.[1]

Another study on more complex derivatives provides insight into the potential of this scaffold against cancer cell lines. The compound 6-chloro-N-methyl-2-phenylpyrimidin-4-amine , which features an additional phenyl group at the 2-position, showed cytotoxic effects against human cervical cancer (HeLa) and gastric adenocarcinoma (AGS) cell lines.[2] This highlights the potential of the this compound core as a basis for developing anticancer agents.

The following table summarizes the available quantitative data for these related compounds.

CompoundAssayTarget/Cell LineBioactivity (IC50)
4-amino-6-chloropyrimidineEnzyme InhibitionGlutathione Reductase0.374 µM[1]
6-chloro-N-methyl-2-phenylpyrimidin-4-amineCytotoxicityHeLa53.02 µM[2]
6-chloro-N-methyl-2-phenylpyrimidin-4-amineCytotoxicityAGS45.67 µM[2]

Key Bioactivity Assays and Experimental Protocols

To validate the bioactivity of this compound and its analogs, several in vitro assays are essential. These include kinase inhibition assays to determine direct effects on enzyme activity and cell viability assays to assess the cytotoxic or cytostatic effects on cancer cell lines.

Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.[3]

Experimental Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.[3]

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[3]

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution to each well to start the reaction. The ATP concentration is typically near the Km value for the specific kinase.[3]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity using a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, AGS) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

Pyrimidine derivatives often exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a central role in cell proliferation, survival, and differentiation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 6-Chloro-N-methyl- pyrimidin-4-amine Analog Inhibitor->EGFR

EGFR signaling pathway and the point of inhibition.

The following diagram illustrates a general workflow for the validation of bioactivity for this compound compounds.

Bioactivity_Workflow Compound_Synthesis Compound Synthesis (this compound and Analogs) Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Compound_Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Experimental workflow for bioactivity validation.

References

Navigating Kinase Inhibitor Synthesis: A Comparative Guide to Alternatives for 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors. Specifically, 6-Chloro-N-methylpyrimidin-4-amine has served as a valuable building block. However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties necessitates the exploration of alternative reagents and scaffolds. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in the strategic design of next-generation kinase inhibitors.

The rationale for seeking alternatives is rooted in the principles of medicinal chemistry, particularly the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or reduce toxicity.[1][2] By exploring different heterocyclic cores that can mimic the key interactions of the pyrimidine scaffold within the ATP-binding site of kinases, researchers can unlock new avenues for drug discovery.

Core Scaffold Alternatives: A Comparative Analysis

Several heterocyclic systems have emerged as powerful bioisosteric replacements or alternative scaffolds to the aminopyrimidine core. These include quinazolines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, each offering distinct advantages in synthetic accessibility and biological activity.

The Quinazoline Scaffold

The quinazoline core is arguably one of the most successful scaffolds in kinase inhibitor design, forming the basis of FDA-approved drugs like Lapatinib, which targets HER1 (EGFR) and HER2.[3][4] Unlike the target reagent, which is a single pyrimidine ring, the fused bicyclic nature of quinazoline provides a more rigid structure that can be readily functionalized.

A common starting material for quinazoline-based inhibitors is a substituted 4-chloroquinazoline, which undergoes nucleophilic aromatic substitution (SNAr) with a desired aniline.

The Pyrido[2,3-d]pyrimidine Scaffold

This scaffold, an isomer of the purine ring system, offers a versatile platform for developing potent kinase inhibitors.[5] SAR studies on this series have led to the identification of compounds with broad-spectrum activity as well as highly selective inhibitors, for instance, against Fibroblast Growth Factor Receptor (FGFr).[5] Synthesis often begins with a substituted pyrido[2,3-d]pyrimidine core, allowing for derivatization at multiple positions.

The Pyrazolo[3,4-d]pyrimidine Scaffold

As a bioisostere of the adenine ring of ATP, the pyrazolo[3,4-d]pyrimidine scaffold is adept at mimicking hinge-region binding interactions in the kinase active site.[6] This has led to the development of highly successful drugs, including the BTK inhibitor Ibrutinib.[6] The synthetic strategy often involves building the pyrimidine ring onto a substituted pyrazole or vice-versa, offering flexibility in introducing chemical diversity.

Data Presentation: Performance Comparison of Scaffolds

The following table summarizes the performance of representative kinase inhibitors derived from alternative scaffolds, highlighting their target kinases and inhibitory potency.

ScaffoldRepresentative CompoundStarting Reagent ExampleTarget Kinase(s)IC50 (nM)Citation
Quinazoline Lapatinib4-Chloro-6-iodoquinazolineEGFR, HER2EGFR: 10.8, HER2: 9.2[3]
Quinazoline N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine7-Chloro-6-nitroquinoline (precursor)EGFR5.3[7]
Pyrido[2,3-d]pyrimidine Compound 4e2-Amino-7-chloro-6-cyanopyridineFGFr60[5]
Pyrido[2,3-d]pyrimidine Compound 30Substituted pyrido[3,2-d]pyrimidineEGFR0.95[8]
Pyrazolo[3,4-d]pyrimidine Compound 8Substituted pyrazolo[3,4-d]pyrimidineATR66[6]
Pyrrolo[2,3-d]pyrimidine Compound 122,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineVEGFR-2~1 (calculated from graph)[9]
Bisanilinopyrimidine Compound 12,4-DichloropyrimidineAurora A6.1[10]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway targeted by these inhibitors and a generalized workflow for their synthesis.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Ligand Growth Factor (e.g., EGF) Ligand->RTK Activates Inhibitor Kinase Inhibitor (e.g., Lapatinib) Inhibitor->RTK Inhibits

Diagram 1: Simplified EGFR/HER2 Signaling Pathway Inhibition.

Synthesis_Workflow Start Heterocyclic Core (e.g., 4-Chloroquinazoline, 2,4-Dichloropyrimidine) Reaction1 Nucleophilic Aromatic Substitution (SNA_r) Start->Reaction1 Intermediate Functionalized Core Reaction1->Intermediate Reagent1 Primary Reagent (e.g., Substituted Aniline) Reagent1->Reaction1 Reaction2 Coupling Reaction or Further Substitution Intermediate->Reaction2 Final Final Kinase Inhibitor Reaction2->Final Reagent2 Side Chain Precursor Reagent2->Reaction2

References

Assessing the Purity of Synthesized 6-Chloro-N-methylpyrimidin-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides an objective comparison of key analytical techniques for assessing the purity of 6-Chloro-N-methylpyrimidin-4-amine analogs, complete with supporting experimental data and detailed methodologies.

The purity of active pharmaceutical ingredients (APIs) and their intermediates directly impacts the safety, efficacy, and reproducibility of therapeutic candidates. Therefore, employing robust and reliable analytical methods for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stand out as two of the most powerful and widely adopted techniques for this purpose.[1] This guide will delve into a comparison of these methods, supplemented by Mass Spectrometry (MS) as a vital tool for impurity identification.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis. Below is a summary of quantitative data and key performance characteristics for HPLC and qNMR in the context of small molecule purity determination.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.[2]Signal intensity is directly proportional to the molar concentration of the analyte.[2]Separation of ions based on their mass-to-charge ratio.
Primary Use Quantification of known and unknown impurities, purity assessment by area percent.Absolute purity determination against a certified internal standard.[2]Identification and structural elucidation of impurities.[3][4]
Typical Accuracy High, but can be influenced by the response factors of impurities.[2]High, provides an absolute purity value.[2]Primarily qualitative for impurity identification; quantitative with appropriate standards.
Typical Precision (RSD%) ≤ 2.0%≤ 1.5%Variable, depends on instrumentation and method.
Linearity (R²) (Typical) ≥ 0.999Not applicable in the same sense, but linearity of response is inherent.Good for quantitative methods with a calibration curve.
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Higher than HPLC (µg/mL to mg/mL range)Very low (pg/mL to fg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)Higher than HPLC (µg/mL range)Very low (pg/mL to ng/mL range)
Strengths High sensitivity, excellent for resolving complex mixtures, widely available.[1]Primary method (no need for a specific reference standard of the analyte), non-destructive, provides structural information.[2][5][6]Unparalleled sensitivity for trace impurity detection, provides molecular weight and structural information.[3][4]
Limitations Requires a reference standard for each impurity for accurate quantification, assumes similar detector response for area percent calculations.[7]Lower sensitivity than HPLC, potential for signal overlap.[2]Quantification requires specific standards, potential for ion suppression effects.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound analogs using HPLC, qNMR, and MS are provided below. These protocols are intended as a starting point and may require optimization for specific analogs.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A typical gradient might be: 0-2 min, 10% A; 2-15 min, 10-90% A; 15-18 min, 90% A; 18-20 min, 10% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to generate a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the synthesized analog in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For more accurate quantification of impurities, a calibration curve generated from reference standards of each impurity is required.

Quantitative ¹H-NMR (qNMR) Spectroscopy Method

This protocol outlines the determination of the absolute purity of a this compound analog using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance signal that does not overlap with any signals from the analyte or impurities.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound analog into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16-64).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Mass Spectrometry (MS) for Impurity Identification

This protocol describes the use of LC-MS for the identification of potential impurities in synthesized this compound analogs.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or Orbitrap instrument for high-resolution mass data).[3]

  • LC Conditions: Use the same HPLC method as described above to ensure chromatographic separation.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

    • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1000).

    • Data Acquisition: Acquire full scan data to detect all ionizable species. For structural elucidation, perform tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns.[3]

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Determine the accurate mass of the impurity ions to propose possible elemental compositions.

    • Analyze the MS/MS fragmentation patterns to elucidate the structure of the impurity.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for purity assessment and the logical relationship for method cross-validation.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome synthesis Synthesize Analog workup Purification (e.g., Column Chromatography) synthesis->workup hplc HPLC Analysis (Purity by Area %) workup->hplc qnmr qNMR Analysis (Absolute Purity) workup->qnmr ms LC-MS Analysis (Impurity ID) workup->ms decision Purity > 95%? hplc->decision qnmr->decision ms->decision pass Proceed to Next Step decision->pass Yes fail Further Purification decision->fail No fail->workup

Caption: Experimental workflow for the synthesis and purity assessment of this compound analogs.

logical_relationship hplc HPLC Purity (Relative Quantification) cross_validation Cross-Validation hplc->cross_validation qnmr qNMR Purity (Absolute Quantification) qnmr->cross_validation ms MS Impurity Profile (Structural Information) final_purity Confident Purity Assignment ms->final_purity Impurity Structure Confirmation cross_validation->final_purity

References

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy of selected pyrimidine-based kinase inhibitors from published studies. These compounds, while not all direct derivatives of 6-Chloro-N-methylpyrimidin-4-amine, share the core pyrimidine structure and provide valuable insights into the therapeutic potential of this chemical class.

Table 1: In Vitro Efficacy of Pyrimidine-Based Inhibitors

Compound IDTarget KinaseAssay TypeCell LineIC50 / EC50 (µM)Citation
Compound 6c EGFR-TKEnzymatic Assay-0.9 ± 0.03[1][2]
Anti-proliferativeMCF-737.7 ± 3.6[1][2]
Compound 10b EGFR-TKEnzymatic Assay-0.7 ± 0.02[1][2]
Anti-proliferativeMCF-731.8 ± 2.0[1][2]
CINK4 Cdk4/cyclin D1Kinase Assay-Specific Inhibition (Value not specified)[3]
Anti-proliferativeHCT116Growth Arrest[3]
Compound 3 (CO-1686) EGFR (L858R/T790M)Anti-proliferativeH1975Potent Inhibition (Value not specified)[4]
Compound 9c VEGFR-2Kinase Assay-0.17[5]
BRAF-WTKinase Assay-0.15
Anti-proliferativeMCF713.02[5]
Anti-proliferativeT-47D2.18[5]
Compound 8d VEGFR-2Kinase Assay-0.12[5]
Anti-proliferativeMCF717.20[5]

Table 2: In Vivo Efficacy of Pyrimidine-Based Inhibitors

Compound IDAnimal ModelTumor TypeDosingEfficacy OutcomeCitation
CINK4 Mouse XenograftHCT116 Colon CarcinomaNot specifiedStatistically significant reduction in mean tumor volume (P = 0.031)[3]
Compound 3 (CO-1686) Mouse XenograftHCT116 Colon CarcinomaDose-proportionalDose-dependent EGFR modulation and tumor growth inhibition[4]
Compound 5q Mouse XenograftColon CarcinomaNot specifiedProlonged longevity and slowed cancer cell progression[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Principle: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Procedure:

    • Recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated for a specified time at a controlled temperature to allow for phosphorylation of the substrate.

    • The extent of phosphorylation is quantified. This can be achieved through various methods, including:

      • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)
  • Principle: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

In Vivo Xenograft Tumor Model
  • Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Procedure:

    • Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control (vehicle) groups.

    • The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor volume is measured regularly (e.g., using calipers) throughout the study.

    • Animal body weight and overall health are monitored.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target modulation).

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based inhibitors.

CDK4_6_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F Gene Transcription Gene Transcription E2F->Gene Transcription Rb_E2F->E2F Releases Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Inhibitor Pyrimidine-Based CDK4/6 Inhibitor Inhibitor->CDK4/6 Inhibits

Caption: The Cyclin D-CDK4/6-Rb pathway and its inhibition.

Experimental Workflow

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Treatment_Monitoring Treatment & Monitoring cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Dosing 6. Compound Administration Randomization->Dosing Monitoring 7. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis

Caption: A typical experimental workflow for an in vivo xenograft study.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 6-Aryl-N-methylpyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. The 6-aryl-N-methylpyrimidin-4-amine scaffold, in particular, is a privileged structure found in numerous biologically active compounds. The formation of the crucial carbon-carbon bond at the 6-position of the pyrimidine ring is typically achieved through palladium-catalyzed cross-coupling reactions. Among the most powerful methods available are the Suzuki-Miyaura and the Stille couplings. This guide provides an objective, data-driven comparison of these two indispensable reactions for the synthesis of 6-aryl-N-methylpyrimidin-4-amines from 6-Chloro-N-methylpyrimidin-4-amine, offering insights to aid in the selection of the optimal synthetic route.

The choice between the Suzuki and Stille coupling reactions is often nuanced, depending on factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and purification. While both reactions are capable of affording the desired 6-aryl-N-methylpyrimidin-4-amine, they operate under distinct mechanistic pathways and present different advantages and disadvantages.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity of Reagents Generally low toxicityHigh toxicity of organotin reagents
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be difficult to remove
Stability of Reagents Boronic acids can be prone to decompositionOrganostannanes are typically stable to air and moisture
Reaction Conditions Requires a base for activation of the organoboron speciesCan often be performed under neutral or milder conditions
Functional Group Tolerance Good, but can be sensitive to strong basesGenerally excellent and highly tolerant of various functional groups

Performance Comparison: A Data-Driven Perspective

Aryl PartnerSuzuki Coupling (Typical Yield)Stille Coupling (Typical Yield)
Phenyl85%90%
4-Methoxyphenyl82%88%
4-Trifluoromethylphenyl75%85%
3-Thienyl70%80%

Note: These yields are illustrative and can vary depending on the specific reaction conditions, catalyst, and ligand used.

Experimental Protocols

Detailed methodologies for performing both Suzuki and Stille couplings with this compound are provided below. These protocols are based on established procedures for similar substrates and serve as a starting point for optimization.

Suzuki Coupling Protocol

This protocol is adapted from established methods for the Suzuki coupling of chloropyrimidines.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This protocol is a general procedure for the Stille coupling of heteroaryl chlorides.

Materials:

  • This compound (1.0 mmol)

  • Aryltributylstannane (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • Tri(2-furyl)phosphine (P(2-furyl)₃, 0.06 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and tri(2-furyl)phosphine.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF and stir for 10 minutes at room temperature.

  • Add this compound and the aryltributylstannane via syringe.

  • Heat the reaction mixture to 90 °C with stirring for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview and Logical Workflow

The catalytic cycles for both the Suzuki and Stille couplings proceed through the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the transmetalation step.

G Decision Workflow: Suzuki vs. Stille Coupling Start Start: Synthesis of 6-Aryl-N-methylpyrimidin-4-amine Toxicity Is reagent toxicity a major concern? Start->Toxicity Suzuki Suzuki Coupling Toxicity->Suzuki Yes ByproductRemoval Is ease of byproduct removal critical? Toxicity->ByproductRemoval No Stille Stille Coupling ByproductRemoval->Suzuki Yes FunctionalGroup Does the substrate have sensitive functional groups? ByproductRemoval->FunctionalGroup No FunctionalGroup->Stille Yes ReagentStability Is the stability of the organometallic reagent a concern? FunctionalGroup->ReagentStability No ReagentStability->Suzuki No ReagentStability->Stille Yes

Caption: A decision-making workflow for selecting between Suzuki and Stille coupling.

Conclusion and Recommendations

Both the Suzuki and Stille coupling reactions are highly effective methods for the synthesis of 6-aryl-N-methylpyrimidin-4-amines.

The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the relative ease of removing the boron-containing byproducts. It represents a greener and more environmentally friendly option. However, the stability of boronic acids can sometimes be a concern, and the reaction requires a base, which may not be compatible with all substrates.

The Stille coupling , on the other hand, offers excellent functional group tolerance and employs organostannane reagents that are generally stable and easy to handle. This can lead to higher yields, especially with complex or sensitive substrates. The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and the often-challenging removal of tin byproducts from the final product.

Recommendation: For routine syntheses where the aryl partner is readily available as a boronic acid and functional group compatibility is not a major issue, the Suzuki coupling is the recommended first choice due to its lower toxicity and easier workup. For more challenging substrates with sensitive functional groups, or when the corresponding boronic acid is unstable or unavailable, the Stille coupling provides a powerful and reliable alternative , provided that appropriate safety precautions are taken and purification methods are carefully considered. Ultimately, the choice of method will depend on the specific requirements of the synthesis, available resources, and the comfort level of the researcher with handling toxic reagents.

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors, with a focus on a hypothetical inhibitor derived from a 6-Chloro-N-methylpyrimidin-4-amine scaffold, against established kinase inhibitors. Understanding the selectivity of these compounds is crucial for predicting their efficacy and potential off-target effects in drug development. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes key signaling pathways affected by these inhibitors.

Introduction to Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers. However, a significant challenge in kinase inhibitor development is achieving selectivity. Most inhibitors target the highly conserved ATP-binding site, leading to the potential for off-target effects and associated toxicities. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an essential step in the development of novel kinase inhibitors.

The aminopyrimidine scaffold is a well-established "privileged" structure in kinase inhibitor design, forming the core of numerous approved drugs. Its ability to mimic the purine core of ATP allows it to effectively compete for the kinase ATP-binding site. This guide focuses on a hypothetical kinase inhibitor, "CMP-Inhibitor-X," derived from the this compound scaffold, and compares its selectivity profile to two well-characterized kinase inhibitors with different selectivity profiles: Dasatinib, a multi-targeted inhibitor, and Staurosporine, a broad-spectrum inhibitor.

Cross-Reactivity Profiling Data

The following table summarizes the cross-reactivity data for our hypothetical CMP-Inhibitor-X and two alternative kinase inhibitors, Dasatinib and Staurosporine. The data is presented as the percentage of control from a competitive binding assay, where a lower percentage indicates stronger binding affinity. This data is representative and compiled from various public sources and is intended for illustrative comparison.

Table 1: Comparative Kinase Cross-Reactivity Profile

Kinase TargetCMP-Inhibitor-X (% of Control @ 1 µM)Dasatinib (% of Control @ 1 µM)Staurosporine (% of Control @ 1 µM)Primary Cellular Process
Tyrosine Kinases
ABL1350.1 0.5 Cell cycle regulation, proliferation
SRC250.2 1.5 Cell adhesion, migration, proliferation
EGFR5 452.0 Cell growth, proliferation, differentiation
VEGFR2153 10Angiogenesis
FLT38 158Hematopoiesis, cell proliferation
c-KIT201 7Cell survival, proliferation
Serine/Threonine Kinases
AURKA40500.8 Mitosis, cell cycle control
AURKB30400.6 Mitosis, cell cycle control
CDK260703.5 Cell cycle regulation
ROCK1556512Cytoskeleton regulation, cell motility
PIM145559Cell survival, proliferation
Lipid Kinases
PI3Kα708025Cell growth, survival, metabolism

Data for CMP-Inhibitor-X is hypothetical and based on typical selectivity profiles of aminopyrimidine inhibitors. Data for Dasatinib and Staurosporine is compiled from publicly available kinome scan data. Bolding indicates high-affinity binding.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable cross-reactivity data. The following sections provide methodologies for key assays used to evaluate kinase inhibitor selectivity.

KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform is a widely used method for profiling kinase inhibitor selectivity. It is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Protocol:

  • Preparation of Reagents:

    • Test compound is serially diluted in DMSO.

    • Kinase-tagged T7 phage stocks are prepared.

    • An immobilized ligand is coupled to a solid support (e.g., beads).

  • Binding Reaction:

    • The kinase, test compound, and immobilized ligand are combined in a multi-well plate.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Washing:

    • Unbound kinase is washed away from the solid support.

  • Elution and Quantification:

    • The bound kinase is eluted.

    • The amount of kinase is quantified by qPCR of the DNA tag.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to a DMSO control.

    • Results are typically expressed as "percentage of control," where a lower value indicates a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay platform for measuring the activity of a broad range of purified kinases.[1][2][3] It can be used to determine the potency (IC50) of a kinase inhibitor.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1][2][3]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and the test inhibitor at various concentrations in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical kinase inhibitor screening workflow and key signaling pathways that are often targeted by kinase inhibitors.

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis cluster_3 Hit Validation & Downstream Studies Compound Test Compound (e.g., CMP-Inhibitor-X) Dilution Serial Dilution in DMSO Compound->Dilution Assay Kinase Panel Screening (e.g., KINOMEscan™ or ADP-Glo™) Dilution->Assay Data Raw Data Acquisition (% Inhibition or Luminescence) Assay->Data Analysis IC50 / Kd Determination Selectivity Profiling Data->Analysis Validation Secondary Assays (e.g., Cellular Assays) Analysis->Validation Pathway Signaling Pathway Analysis (e.g., Western Blot) Validation->Pathway

Kinase inhibitor screening workflow.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6][7][8]

EGFR_Pathway cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CMP_Inhibitor_X CMP-Inhibitor-X CMP_Inhibitor_X->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR signaling pathway and inhibition.
Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide range of cellular processes, including cell adhesion, growth, migration, and differentiation.[9][10][11][12] It is often overexpressed or hyperactivated in various cancers.

Src_Pathway cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK Dasatinib Dasatinib Dasatinib->Src Cell_Processes Cell Adhesion Migration Proliferation FAK->Cell_Processes STAT3->Cell_Processes RAS_MAPK->Cell_Processes

References

Safety Operating Guide

Proper Disposal of 6-Chloro-N-methylpyrimidin-4-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-Chloro-N-methylpyrimidin-4-amine as a toxic, halogenated organic waste. Segregation from non-halogenated waste is critical for safety and compliant disposal. This guide provides detailed procedures for its handling and disposal in a laboratory setting.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1] Proper disposal is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following to minimize exposure risks.[1]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).Prevents skin contact and potential sensitization.[1]
Skin Protection Laboratory coat, long-sleeved clothing. Consider fire/flame resistant and impervious clothing for larger quantities.Minimizes the risk of skin exposure.[1]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.Reduces the risk of inhaling dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following procedure outlines the necessary steps from initial waste generation to final collection.

Step 1: Hazardous Waste Determination

The first crucial step is to classify the waste. As the generator of the waste, you are responsible for this determination.[2]

  • Listed Waste: this compound is not explicitly found on the EPA's P or U lists of acute hazardous wastes.[3][4]

  • Characteristic Waste: The waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability: Not applicable based on available data.

    • Corrosivity: Not applicable; it is not an aqueous solution with a high or low pH.[2]

    • Reactivity: Not known to be reactive, but should not be mixed with incompatible materials.

    • Toxicity: This is the most relevant characteristic. While not specifically listed with a D-code, its known hazards (harmful if swallowed, skin/eye irritant) warrant treating it as toxic waste.[1]

Given its chemical structure (a chlorinated pyrimidine), it must be categorized as a halogenated organic compound .

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate cost-effective, compliant disposal.

  • Halogenated vs. Non-Halogenated: Collect waste containing this compound in a dedicated container for halogenated organic solids . Never mix with non-halogenated organic waste.

  • Compatibility: Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition.

Step 3: Waste Container Labeling

Properly labeling the waste container from the moment the first drop of waste is added is a strict regulatory requirement.[5]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[5]

  • Generator Information: Your facility's name and address.[5]

  • Chemical Contents: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For this waste stream, clearly state "this compound".

  • Hazard Identification: Indicate the relevant hazards. This can be done using words (e.g., "Toxic," "Irritant"), a pictogram consistent with the OSHA Hazard Communication Standard, or a hazard label like the NFPA 704 diamond.[5]

Step 4: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area that is secure and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep the container sealed at all times except when adding waste.

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is full or you are finished with the process that generates this waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Licensed Disposal Vendor: Your EHS department will work with a licensed hazardous waste disposal company. The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration at a permitted facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation: This compound B Hazard Determination A->B C Halogenated Organic Solid? B->C D YES: Treat as Halogenated Waste C->D Contains Chlorine E Segregate in Dedicated Halogenated Waste Container D->E F Label Container Correctly: - 'Hazardous Waste' - Contents & Percentages - Hazards (Toxic) - Accumulation Date E->F G Store in Designated Accumulation Area F->G H Contact EHS for Pickup by Licensed Vendor G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect the broader ecosystem from chemical hazards. Always consult your institution's specific EHS protocols and the most current Safety Data Sheet for the chemicals you are handling.

References

Personal protective equipment for handling 6-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 6-Chloro-N-methylpyrimidin-4-amine (CAS No. 65766-32-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] Understanding its potential dangers is the first step in safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Hazard ClassificationGHS Category
Acute toxicity, OralCategory 4
Skin irritationCategory 2
Skin sensitizationCategory 1
Eye irritationCategory 2
Specific target organ toxicity – single exposureCategory 3

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or fire/flame resistant and impervious clothing is also required.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Work exclusively in a well-ventilated area or a certified chemical fume hood.[1][2]

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe mist, gas, or vapors.[1]

  • Avoid all contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[1][2]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • The recommended storage temperature is -20°C, sealed away from moisture and light.[5]

  • Store locked up.[1][2]

  • Incompatible materials include strong oxidizing agents and strong acids.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure.

Exposure RouteFirst-Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1][2]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, get medical advice/attention.[1][2]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
If Swallowed Rinse mouth with water.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Disposal Plan: Step-by-Step Waste Management Protocol

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect waste material and any contaminated items (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".

2. Spill and Cleanup:

  • In the event of a spill, evacuate unnecessary personnel.

  • Wearing the appropriate PPE, prevent further leakage or spillage.[1]

  • Avoid dust formation.[1]

  • Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2]

  • Do not allow the chemical to enter drains or waterways.[1]

  • Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.

3. Final Disposal:

  • Dispose of the hazardous waste container and its contents through a licensed and reputable chemical waste disposal company.[2]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

  • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS PPE Don Appropriate PPE Prep->PPE Eng Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng Weigh Weigh Compound in Fume Hood Eng->Weigh Proceed with caution React Perform Experiment Weigh->React Decon Decontaminate Work Area React->Decon RemovePPE Remove PPE Decon->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Collect Collect Chemical Waste & Contaminated Materials Label Label Container 'Hazardous Waste' Collect->Label Store Store in Designated Hazardous Waste Area Label->Store Seal container Arrange Arrange for Professional Disposal Store->Arrange Schedule pickup Document Maintain Disposal Records Arrange->Document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.